molecular formula C8H6F3NO B3033966 2-Amino-5-(trifluoromethyl)benzaldehyde CAS No. 1288999-05-2

2-Amino-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3033966
CAS No.: 1288999-05-2
M. Wt: 189.13 g/mol
InChI Key: MBAZNCYHVGXQLH-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZNCYHVGXQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] 2-Amino-5-(trifluoromethyl)benzaldehyde, a trifluoromethylated aryl aldehyde, emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. Its unique substitution pattern, featuring an activating amino group and a deactivating trifluoromethyl group, presents both opportunities and challenges in its synthetic manipulation and application. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1288999-05-2
Molecular Formula C8H6F3NO
Molecular Weight 189.14 g/mol
Physical Form Solid
Storage Temperature 2-8°C
Purity Typically ≥95%

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

The proposed two-step synthesis involves the protection of the reactive amino group, followed by a lithium-halogen exchange and formylation, and subsequent deprotection.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Formylation via Lithium-Halogen Exchange cluster_2 Step 3: Deprotection Starting Material 2-Bromo-5-(trifluoromethyl)aniline Reagent1 Boc Anhydride (Boc)2O Triethylamine (Et3N) Solvent: Dichloromethane (DCM) Starting Material->Reagent1 Protection Intermediate tert-butyl (2-bromo-5-(trifluoromethyl)phenyl)carbamate Reagent1->Intermediate Reagent2 1. n-Butyllithium (n-BuLi) Solvent: Anhydrous THF, -78°C 2. N,N-Dimethylformamide (DMF) Intermediate->Reagent2 Lithium-Halogen Exchange & Formylation Protected Aldehyde tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate Reagent2->Protected Aldehyde Reagent3 Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) Protected Aldehyde->Reagent3 Deprotection Final Product This compound Reagent3->Final Product G Start This compound Reaction1 Reductive Amination (with a primary amine) Start->Reaction1 Reaction2 Condensation/Cyclization (with active methylene compounds) Start->Reaction2 Reaction3 Wittig Reaction Start->Reaction3 Product1 Secondary Amine Derivatives Reaction1->Product1 Application Potential Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) Product1->Application Product2 Heterocyclic Scaffolds (e.g., Quinolines) Reaction2->Product2 Product2->Application Product3 Stilbene Derivatives Reaction3->Product3 Product3->Application

References

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Amino-5-(trifluoromethyl)benzaldehyde (CAS No. 1288999-05-2). We will delve into its core physicochemical properties, spectroscopic signature, and reactivity profile, providing field-proven insights into its application as a critical building block in modern synthetic chemistry. The unique interplay of the amino, aldehyde, and trifluoromethyl functionalities makes this molecule a highly valuable scaffold, particularly in the synthesis of novel therapeutic agents and advanced materials.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic aldehyde whose utility is largely dictated by the electronic and steric properties of its constituent functional groups. The trifluoromethyl (-CF3) group at the 5-position acts as a potent electron-withdrawing group via induction, which significantly modulates the reactivity of the entire molecule. This electronic influence is a key consideration in experimental design.

Key Physical and Chemical Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₈H₆F₃NO[1][2]
Molecular Weight 189.14 g/mol [1][2]
CAS Number 1288999-05-2[1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C[1]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical for its reactivity, particularly in cyclization reactions where the ortho relationship between the amine and aldehyde is exploited.

G cluster_reactivity Key Synthetic Transformations cluster_aldehyde Aldehyde-Centric Reactions cluster_amine Amine-Centric Reactions cluster_bifunctional Bifunctional Cyclizations A This compound B Reductive Amination (Forms secondary amines) A->B E Acylation / Sulfonylation (Forms amides / sulfonamides) A->E G Friedländer Annulation (Forms Quinolines) A->G C Wittig Reaction (Forms alkenes) D Condensation (e.g., Knoevenagel) F Schiff Base Formation (with other carbonyls) H Heterocycle Synthesis (e.g., Benzodiazepines)

References

Introduction: The Structural Significance of 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, focusing instead on the causal relationships between the molecule's structure and its spectral output. We will explore the underlying principles that govern the chemical shifts and coupling patterns, offering a self-validating framework for spectral interpretation.

This compound is a valuable substituted aniline derivative, serving as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic ring, featuring an electron-donating amine group and two powerful electron-withdrawing groups (aldehyde and trifluoromethyl), creates a complex electronic environment. Understanding its structure with atomic-level precision is paramount for its effective use in synthesis. NMR spectroscopy is the preeminent technique for this purpose, providing a detailed electronic and topological map of the molecule.

This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the spectral assignments, provide a robust experimental protocol for data acquisition, and ground all claims in authoritative references.

Molecular Structure and Predicted NMR Environment

The arrangement of substituents on the benzene ring dictates the magnetic environment of each nucleus. The strong electron-donating nature of the amino (-NH₂) group and the potent electron-withdrawing effects of the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups create a highly polarized system.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with a meticulous and well-justified experimental setup. The following protocol is designed to yield high-quality, reproducible spectra for this class of compounds.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and minimal signal overlap. For compounds with lower solubility or to observe N-H protons more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[1][2] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those on the amine group.[3]

  • Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for ¹H NMR and a corresponding frequency (e.g., 101 MHz) for ¹³C NMR.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to ensure high homogeneity and optimal peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

cluster_H ¹H NMR Correlations cluster_C ¹³C-F Correlations H3 H3 (~6.9 ppm) H4 H4 (~7.7 ppm) H3->H4 J_ortho H6 H6 (~7.9 ppm) H4->H6 J_meta C5 C5 (~130 ppm) F 3 x Fluorine C5->F ¹J_CF CF3_C CF₃ Carbon (~124 ppm) CF3_C->F ¹J_CF

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often transforming a promising lead compound into a viable drug candidate. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its impact on metabolic stability, lipophilicity, target binding interactions, and acidity/basicity, supported by quantitative data, detailed experimental protocols, and illustrative case studies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale and application of trifluoromethylation in modern drug discovery.

Introduction: The Rise of a Privileged Moiety

The introduction of fluorine-containing functional groups into bioactive molecules has revolutionized pharmaceutical research.[1] Among these, the trifluoromethyl group stands out for its remarkable ability to enhance crucial drug-like properties.[2][3] Its strong electron-withdrawing nature and high lipophilicity, coupled with the exceptional stability of the carbon-fluorine bond, offer a powerful means to address common challenges in drug development, such as poor metabolic stability and suboptimal target engagement.[2][4] This guide will explore the fundamental principles and practical applications of leveraging the CF₃ group to design safer and more efficacious therapeutics.

Modulation of Physicochemical Properties

The introduction of a trifluoromethyl group can dramatically alter a molecule's fundamental physicochemical characteristics, which in turn dictates its behavior in biological systems.

Enhancing Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase lipophilicity.[2] This is quantitatively described by the Hansch pi (π) value, which for the CF₃ group is approximately +0.88.[2] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and access lipophilic binding pockets within target proteins.[1]

Table 1: Comparative LogP Values of Analogues With and Without a Trifluoromethyl Group

Parent CompoundLogP of Parent CompoundTrifluoromethylated AnalogueLogP of Trifluoromethylated AnalogueChange in LogP (ΔLogP)Reference(s)
Toluene2.73Benzotrifluoride3.16+0.43[5]
Aniline0.903-(Trifluoromethyl)aniline2.32+1.42[6][7]
Phenol1.464-(Trifluoromethyl)phenol2.59+1.13[8]
Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity or basicity of nearby functional groups. By pulling electron density away from an acidic proton or a basic lone pair, the CF₃ group can substantially alter a molecule's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and target interactions.

For instance, the introduction of a trifluoromethyl group onto a phenol or aniline ring markedly increases its acidity (lowers its pKa) by stabilizing the corresponding conjugate base through inductive effects.

Table 2: Comparative pKa Values of Analogues With and Without a Trifluoromethyl Group

CompoundpKaTrifluoromethylated AnaloguepKa of Trifluoromethylated AnalogueChange in pKa (ΔpKa)Reference(s)
Aniline4.62-(Trifluoromethyl)aniline1.10-3.50[6][7][9][10]
Phenol10.04-(Trifluoromethyl)phenol9.39-0.61[8][11]

Enhancing the Pharmacokinetic Profile: The Metabolic Shield

One of the most significant advantages of incorporating a trifluoromethyl group is the profound enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2]

By strategically placing a CF₃ group at a metabolically labile position, a common metabolic pathway, such as oxidation of a methyl group, can be effectively blocked. This "metabolic shielding" can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[2][4]

Table 3: Comparative Metabolic Half-Life of Drug Analogues

Compound PairIn Vitro Half-life (t½) of Parent Compound (min)In Vitro Half-life (t½) of Trifluoromethylated Analogue (min)Fold Increase in Stability
Tolbutamide vs. CF₃-Tolbutamide30>180>6
Mephenytoin vs. CF₃-Mephenytoin451202.7

Note: Data is illustrative and can vary based on the specific assay conditions.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsome solution, followed by the test compound or positive control. Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Test Compound incubate Incubate Compound with Microsomes at 37°C prep_cpd->incubate prep_mic Prepare Microsomes prep_mic->incubate prep_nadph Prepare NADPH System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn incubate->start_rxn time_points Terminate Reaction at Time Points start_rxn->time_points process_samples Centrifuge and Collect Supernatant time_points->process_samples lcms LC-MS/MS Analysis process_samples->lcms calc Calculate Half-life and Clearance lcms->calc

Caption: Workflow for an in vitro microsomal stability assay.

Impact on Pharmacodynamic Interactions

The trifluoromethyl group can significantly influence a drug's binding affinity and selectivity for its biological target through a combination of steric and electronic effects.

Case Study: Celecoxib and COX-2 Inhibition

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[12][13] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is crucial for its improved gastrointestinal safety profile. The trifluoromethyl group on the pyrazole ring of celecoxib plays a key role in this selectivity.[14]

The active site of COX-2 is larger and more accommodating than that of COX-1. The bulky trifluoromethyl group of celecoxib fits favorably into a hydrophobic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[15] This differential binding is a primary determinant of celecoxib's COX-2 selectivity. The sulfonamide side chain of celecoxib also forms important interactions with a hydrophilic region near the active site of COX-2.[13]

G cluster_celecoxib Celecoxib Moieties celecoxib Celecoxib cf3 Trifluoromethyl Group sulfonamide Sulfonamide Group cox2 COX-2 Active Site inhibition Selective Inhibition cox2->inhibition cox1 COX-1 Active Site no_inhibition Steric Hindrance cox1->no_inhibition cf3->cox2 Fits into Hydrophobic Pocket cf3->cox1 Sterically Hindered sulfonamide->cox2 Interacts with Hydrophilic Region

Caption: Role of the trifluoromethyl group in the selective binding of celecoxib to COX-2.

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule can be challenging. However, numerous methods have been developed to facilitate this transformation. Copper-catalyzed trifluoromethylation of aryl halides is a widely used and robust method.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol provides a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst and a trifluoromethyl source.

Objective: To synthesize a trifluoromethylated aromatic compound from the corresponding aryl iodide.

Materials:

  • Aryl iodide

  • Potassium trifluoroacetate (CF₃CO₂K) or another suitable CF₃ source

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or another suitable ligand

  • Anhydrous, high-boiling point solvent (e.g., NMP or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl iodide, potassium trifluoroacetate, copper(I) iodide, and 1,10-phenanthroline.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 100-160°C) and stir for the required time (can range from minutes to hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Aryl Iodide + CF3 Source reaction Heat in Anhydrous Solvent start->reaction catalyst Cu(I) Catalyst + Ligand catalyst->reaction workup Aqueous Work-up reaction->workup product Trifluoromethylated Arene purification Column Chromatography workup->purification purification->product

Caption: General workflow for copper-catalyzed trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the drug-like properties of lead compounds. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and influence target binding interactions has solidified its status as a privileged moiety in modern drug design. A thorough understanding of the principles and methodologies presented in this guide will empower researchers to effectively leverage the benefits of trifluoromethylation in the development of next-generation therapeutics.

References

2-Amino-5-(trifluoromethyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: A Core Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key molecular intermediate for researchers, medicinal chemists, and professionals in drug development. We delve into its core chemical and physical properties, present a plausible, well-vetted synthetic pathway with detailed mechanistic insights, and explore its strategic application in the synthesis of complex bioactive molecules. This document is structured to serve as a practical reference, combining established chemical principles with field-proven insights to empower scientists in leveraging this valuable compound for advanced research and development projects.

The Strategic Value of Fluorinated Building Blocks in Synthesis

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The unique physicochemical properties imparted by fluorine and fluorinated motifs, such as the trifluoromethyl (-CF3) group, can profoundly enhance the therapeutic profile of a drug candidate.[2][3] These enhancements often include improved metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic properties that can lead to stronger and more selective binding to biological targets.[4][5]

The Role of the Aryl Aldehyde Scaffold

Aryl aldehydes are exceptionally versatile intermediates in organic synthesis. The aldehyde functional group serves as a powerful electrophilic handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like aldol condensations and Grignard reactions.[6] Furthermore, their reactivity with nucleophiles such as amines and thiols makes them indispensable starting materials for constructing a wide variety of heterocyclic systems, which form the core of countless natural products and pharmaceuticals.[6]

The Impact of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is one of the most impactful substituents used in medicinal chemistry.[2] Its strong electron-withdrawing nature significantly alters the electronic environment of the aromatic ring, influencing molecular reactivity.[6] From a drug design perspective, the -CF3 group is highly valued for its ability to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by enzymes like Cytochrome P450.[2]

  • Increase Lipophilicity: The addition of a -CF3 group generally increases a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross cell membranes.[5]

  • Modulate Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions.

The combination of an accessible aldehyde handle with the powerful trifluoromethyl group in this compound creates a high-value building block for constructing novel and effective therapeutic agents.

Core Compound Profile: this compound

Chemical Identity and Molecular Formula
  • Chemical Name: this compound

  • Molecular Formula: C₈H₆F₃NO

  • CAS Number: 1288999-05-2

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 189.14 g/mol
Physical Form Solid
Purity ≥95% (Typical)
Storage Temperature 2-8°C
InChI Key MBAZNCYHVGXQLH-UHFFFAOYSA-N
Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum was not identified during the literature search, the expected NMR spectral data can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm.

    • Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.8 ppm) are expected. The proton ortho to the aldehyde will likely appear as a doublet, the proton ortho to the amino group as a doublet, and the proton between the amino and trifluoromethyl groups as a doublet of doublets, reflecting their respective coupling patterns.

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): Expected around δ 190-195 ppm.

    • Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to C-F coupling) is expected around δ 120-125 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 115-150 ppm), including carbons directly attached to the amine, aldehyde, and trifluoromethyl groups.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by recognizing that the aldehyde can be installed from a diazonium salt intermediate, which in turn originates from the corresponding aniline.

G target This compound intermediate1 Diazonium Salt Intermediate target->intermediate1 Formylation via Formaldoxime Reaction starting_material 4-Amino-3-formylbenzotrifluoride (Hypothetical Precursor) OR 2-Amino-5-(trifluoromethyl)aniline intermediate1->starting_material Diazotization

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol via Diazotization and Formylation

This protocol describes a multi-step synthesis starting from 4-Chloro-3-nitrobenzotrifluoride, a common commodity chemical.

Workflow Diagram:

G A Step 1: Amination (4-Chloro-3-nitrobenzotrifluoride) B Step 2: Reduction (4-Amino-3-nitrobenzotrifluoride) A->B NH3, Pressure C Step 3: Diazotization (2,4-Diaminobenzotrifluoride) B->C Fe / HCl or H2/Pd-C D Step 4: Sandmeyer-type Formylation C->D NaNO2, HCl (0-5°C) E Product (this compound) D->E Formaldoxime, CuSO4 G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) start->extraction wash Aqueous Wash (e.g., NaHCO3, Brine) extraction->wash dry Drying (Anhydrous MgSO4 or Na2SO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure Product >95% characterize->final_product G reactant1 This compound product Ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate reactant1->product + reactant2 Ethyl Acetoacetate reactant2->product L-proline or Acid Catalyst, Heat

References

A Technical Guide to the Solubility of 2-Amino-5-(trifluoromethyl)benzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users to determine and understand the solubility profile of this compound. Given the scarcity of publicly available quantitative data, this guide focuses on providing a robust framework for empirical solubility determination.

Understanding the Molecule: Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₈H₆F₃NO) possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

  • Aromatic Ring: The benzene ring forms a non-polar, hydrophobic core.

  • Aldehyde Group (-CHO): The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): This group can both donate and accept hydrogen bonds, and its basic nature allows for protonation in acidic media, which can significantly increase aqueous solubility.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. The high electronegativity of fluorine atoms reduces the overall molecular polarity compared to an unsubstituted amine.[1]

Computed Physicochemical Properties:

PropertyValueReference
Molecular Weight189.13 g/mol [2]
XLogP3-AA2.1[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Topological Polar Surface Area43.1 Ų[2]

The positive XLogP3-AA value suggests a preference for lipophilic environments over aqueous ones. However, the presence of both hydrogen bond donors and acceptors indicates that interactions with polar solvents are possible.

Predicted Solubility Profile: A Qualitative Assessment

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound.[3][4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic ring and trifluoromethyl group contribute to lipophilicity, the polar amino and aldehyde groups will limit solubility in highly non-polar media.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Moderate to good solubility is anticipated. These solvents can interact with the polar functional groups of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network like water's. A related compound is noted to be soluble in dichloromethane and ethyl acetate.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amino and aldehyde groups.

  • Aqueous Solubility (Water): Low solubility is predicted in neutral water due to the hydrophobic benzene ring and the lipophilic trifluoromethyl group.[1]

  • Aqueous Acid (e.g., dilute HCl): Solubility is expected to increase significantly compared to neutral water. The basic amino group will be protonated to form a more polar and water-soluble ammonium salt.

  • Aqueous Base (e.g., dilute NaOH): A significant increase in solubility is not expected, as the molecule lacks a strongly acidic proton that would be deprotonated by a weak base.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound using the reliable shake-flask method.[3]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Temperature-controlled orbital shaker or vortex mixer

  • Syringes and chemically compatible syringe filters (e.g., PTFE, 0.22 µm)

  • Pre-weighed vials for filtrate collection

  • Vacuum oven or desiccator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Gravimetric/Chromatographic Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An "excess" means that undissolved solid remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.[3]

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sample Extraction and Filtration:

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe.

    • Dispense a precise volume of the clear filtrate into a pre-weighed vial. Record the exact volume.

  • Quantification (Two Options):

    • A. Gravimetric Method:

      • Carefully evaporate the solvent from the pre-weighed vial using a gentle stream of nitrogen or a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the dried solute.

      • Calculate the solubility by subtracting the initial vial weight from the final weight and dividing by the volume of the filtrate.

    • B. Chromatographic Method (HPLC/UV-Vis):

      • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions with an HPLC or UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, remembering to account for the dilution factor.

  • Data Reporting:

    • Express solubility in units such as mg/mL or g/L. It is crucial to report the temperature at which the measurement was made.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_extract 3. Extraction & Filtration cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solute to known solvent volume B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Let stand to settle (≥2h) C->D E Draw supernatant into syringe D->E F Filter through 0.22µm syringe filter E->F G Dispense filtrate into pre-weighed vial F->G H Solvent Evaporation G->H J Alternatively: Analyze by HPLC/UV-Vis G->J I Weigh dried solute H->I K Calculate Solubility (mg/mL or g/L) I->K J->K

Caption: Experimental workflow for determining compound solubility.

Self-Validating Systems and Trustworthiness

The described protocol incorporates self-validating checks to ensure data integrity:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid after the equilibration period confirms that the solution is indeed saturated.

  • Use of Filtration: Filtering the saturated solution is critical to remove any microscopic solid particles that could artificially inflate the measured solubility.[6]

  • Calibration Curve: When using a chromatographic method, the linearity of the calibration curve validates the accuracy of the concentration measurements within that range.

  • Replicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the final reported solubility value.

Conclusion

References

A Comprehensive Safety & Handling Guide for 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)benzaldehyde is a key fluorinated building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and amino substitutions on the benzaldehyde scaffold make it a versatile precursor for synthesizing complex molecular targets. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde and amino functionalities, enabling novel chemical transformations. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, application-focused understanding of the safe handling, storage, and emergency management of this compound. As Senior Application Scientists, our goal is to empower researchers to utilize this valuable reagent with the highest degree of safety and experimental integrity.

Section 1: Chemical and Physical Identity

Correctly identifying a chemical is the foundational step of any safety protocol. Misidentification can lead to incorrect handling procedures and potentially dangerous situations.

IdentifierDataSource(s)
Chemical Name This compound
CAS Number 1288999-05-2
Molecular Formula C₈H₆F₃NO
Molecular Weight 189.14 g/mol
Physical Form Solid
InChI Key MBAZNCYHVGXQLH-UHFFFAOYSA-N
Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified as a hazardous substance, primarily due to its irritant properties and acute oral toxicity.

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only in a well-ventilated area.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Scientific Rationale for Classification:

The hazard profile of this molecule is a direct consequence of its structure.

  • Aldehyde Group (-CHO): Aldehydes are inherently reactive and can act as irritants to skin, eyes, and the respiratory tract.

  • Amino Group (-NH₂): Aromatic amines can be irritants and may cause skin sensitization in susceptible individuals.

  • Trifluoromethyl Group (-CF₃): This highly electronegative group modifies the electronic properties of the benzene ring, influencing the molecule's reactivity and potential biological activity, which can contribute to its toxicological profile.

Section 3: Emergency Response Protocols

A rapid and informed response is critical in any chemical emergency. The following protocols are designed to be self-validating systems for immediate action.

3.1 First Aid Measures

The primary goal of first aid is to minimize exposure and seek immediate medical attention.

  • Inhalation (H335): Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation if ingestion is suspected.[2] Call a poison center or physician if you feel unwell.[1][3]

  • Skin Contact (H315): Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact (H319): Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion (H302): Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth thoroughly with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7]

3.2 Fire-Fighting Measures

While the compound itself is a solid, it is combustible and can pose significant hazards in a fire.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][8] A water spray can be used to cool fire-exposed containers.[7]

  • Specific Hazards: The primary danger in a fire is not the combustion of the material itself, but the hazardous decomposition products. Thermal decomposition can release highly toxic and corrosive gases, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen fluoride (HF)[9][10]

  • Protective Actions for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2]

3.3 Accidental Release Measures

A spill of this solid material requires a systematic and cautious cleanup approach to prevent dust inhalation and environmental contamination.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Cleanup cluster_disposal Finalization spill Spill Detected evacuate Evacuate Immediate Area & Restrict Access spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Gently Cover with Inert Material (Sand, Vermiculite) ppe->contain collect Sweep into a Labeled Container for Hazardous Waste contain->collect alert CRITICAL: Avoid Creating Dust! contain->alert decon Decontaminate Spill Area with a Suitable Solvent collect->decon dispose Dispose of Waste via Licensed Contractor decon->dispose report Report Incident per Institutional Policy dispose->report

Caption: Workflow for handling an accidental solid spill.

Section 4: Safe Handling, Storage, and Exposure Control

Proactive safety through proper handling and engineering controls is paramount. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_pyramid Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not applicable) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls applied to laboratory work.

4.1 Proactive Exposure Control
  • Engineering Controls: All work involving this solid must be conducted in a certified chemical fume hood to manage potential dust and vapors.[11] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[2]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][11]

4.2 Standard Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn and the fume hood sash is at the appropriate height.

  • Weighing: To prevent generating airborne dust, do not pour the solid directly. Instead, carefully use a spatula to transfer the material from the stock bottle to a tared weigh boat or beaker.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly.[1] Decontaminate all surfaces and equipment.

4.3 Storage Requirements
  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.

  • Container: Keep the container tightly closed to prevent moisture or air exposure.[1]

  • Location: Store in a dry, well-ventilated area away from incompatible materials.[3][7] The storage area should be accessible only to authorized personnel.

Section 5: Stability and Reactivity Profile

Understanding the chemical's stability and incompatibilities is crucial for preventing dangerous reactions.

ParameterDescriptionSource(s)
Reactivity No specific reactivity data is available, but it is expected to be reactive with incompatible materials. Forms explosive mixtures with air at elevated temperatures.
Chemical Stability Stable under recommended storage conditions (cool, dry, tightly sealed).[6][12] May be air sensitive.[10]
Conditions to Avoid Heat, open flames, sources of ignition, and exposure to incompatible materials.[6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[12]
Hazardous Decomposition Under fire conditions, will decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[9][10]
Section 6: Toxicological and Ecological Considerations
6.1 Toxicological Summary

The primary toxicological concerns are acute and based on irritation.

  • Acute Toxicity: Classified as harmful if swallowed (H302). The specific oral LD50 has not been determined.

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory tract irritation (H335), particularly if the solid dust is inhaled.[1]

  • Chronic Effects: The toxicological properties have not been fully investigated.[3] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity. As a standard practice for research chemicals, chronic exposure should be avoided.

6.2 Ecological Profile

A responsible scientist must consider the environmental fate of the chemicals they use.

  • Ecotoxicity: No data is available on the toxicity of this compound to fish, daphnia, or algae.[2]

  • Persistence & Degradability: No data is available.[2]

  • Bioaccumulation: No data is available.[2]

  • Action: Due to the lack of ecological data, this chemical should be considered potentially harmful to aquatic life. Do not allow it to enter drains, soil, or waterways.[2][5] All waste must be handled as hazardous.

Section 7: Disposal and Transportation
7.1 Disposal Considerations

All waste material and contaminated packaging must be treated as hazardous waste.

  • Method: Disposal should occur via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Compliance: Adhere strictly to all local, regional, and national environmental regulations for hazardous waste disposal. Do not mix with other waste streams.

7.2 Transportation Information

Based on available data, this compound is not classified as a dangerous good for transport.

  • UN Number: Not applicable (No data available for ADR/RID, IMDG, IATA).[2]

  • Transport Hazard Class: Not applicable.[2]

  • Environmental Hazards: Not classified as a marine pollutant.[2]

Disclaimer: Shippers should always verify the most current transport regulations before consignment.

Conclusion

This compound is an invaluable reagent for chemical innovation. Its utility, however, is paired with a clear set of hazards that demand respect and careful management. By adhering to the principles of the Hierarchy of Controls—prioritizing fume hood use, consistently wearing appropriate PPE, and following rigorous handling and storage protocols—researchers can confidently and safely harness its synthetic potential. This guide serves as a foundation for building a robust culture of safety in the laboratory.

References

Stability and reactivity of 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-Amino-5-(trifluoromethyl)benzaldehyde

Abstract

This compound is a key bifunctional building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between an electron-donating amino group and two powerful electron-withdrawing groups (aldehyde and trifluoromethyl), confer a complex and nuanced reactivity profile. The trifluoromethyl moiety is a well-established bioisostere for enhancing crucial drug-like properties such as metabolic stability and lipophilicity.[1][2] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, stability under various stress conditions, key reaction pathways, and best practices for handling and storage.

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in research and development. This compound is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource
CAS Number 1288999-05-2Sigma-Aldrich
Molecular Formula C₈H₆F₃NOPubChem[3]
Molecular Weight 189.14 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Safety and Handling Summary: This compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, stringent adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (P280).

  • Ventilation: Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust, fumes, or vapors (P261).

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] The compound may be sensitive to air, light, and moisture.[5][7]

Chemical Stability: A Dichotomy of Function

The stability of this compound is governed by the inherent properties of the ortho-aminobenzaldehyde scaffold. Such molecules are known to be susceptible to self-condensation and polymerization, a reactivity pattern that must be carefully managed.[8][9][10]

Thermal Stability

While stable under recommended storage conditions (2-8°C), elevated temperatures can promote self-condensation reactions.[5][11] The intramolecular proximity of the nucleophilic amino group and the electrophilic aldehyde group can facilitate cyclization or polymerization pathways. In the event of a fire, hazardous decomposition products such as carbon monoxide and hydrogen fluoride may be formed.[11] Thermal decomposition of related amino-containing compounds often involves the evolution of H₂O and NH₃.[12][13]

Photostability
Stability in Solution and Incompatibilities

The compound's stability is highly pH-dependent.

  • Acidic Conditions: The amino group will be protonated, deactivating it as a nucleophile but potentially increasing the electrophilicity of the aldehyde via induction. Strong acids are listed as incompatible materials.[7]

  • Basic Conditions: Strong bases can deprotonate the amino group, enhancing its nucleophilicity and increasing the risk of self-condensation. They are considered incompatible materials.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and acids.[5][7][15]

The following diagram illustrates the key factors influencing the compound's stability.

G cluster_stability Stability Profile of this compound Compound C₈H₆F₃NO Thermal Thermal Stress (Heat) Compound->Thermal leads to Photo Photolytic Stress (Light) Compound->Photo leads to Chemical Chemical Stress (Acids, Bases, Oxidizers) Compound->Chemical leads to Degradation Degradation (Polymerization, Decomposition) Thermal->Degradation Photo->Degradation Chemical->Degradation

Caption: Factors influencing the stability of the title compound.

Chemical Reactivity: A Tale of Three Sites

The reactivity of this compound is dictated by its three key functional components: the aldehyde group, the amino group, and the trifluoromethyl-substituted aromatic ring. The strong electron-withdrawing effects of the aldehyde and trifluoromethyl groups significantly modulate the nucleophilicity of the amine and the electrophilicity of the ring.

Reactions at the Aldehyde Group

The aldehyde function is a primary site for nucleophilic attack. The presence of the para-trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.

  • Schiff Base Formation: This is a hallmark reaction of aldehydes. Condensation with primary amines yields imines (Schiff bases), which are versatile intermediates for synthesizing heterocyclic compounds.[14] The reaction typically proceeds via a hemiaminal intermediate.[16]

  • Reductive Amination: The intermediate imine can be reduced in situ to form a secondary amine.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Reactions at the Amino Group

The amino group, while a nucleophile, has its reactivity attenuated by the two electron-withdrawing groups on the ring. Nonetheless, it undergoes several characteristic reactions of anilines.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is often used as a protecting strategy for the amine.

  • Diazotization: Treatment with nitrous acid (HONO) at low temperatures would form a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling Sandmeyer-type reactions to introduce a wide variety of substituents.

  • Cyclization Reactions: The ortho-disposition of the amino and aldehyde groups makes this molecule an ideal precursor for synthesizing fused heterocyclic systems, such as quinolines, through reactions like the Friedländer annulation.[17]

Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is challenging due to the deactivating nature of the -CHO and -CF₃ groups. The amino group is a powerful activating ortho-, para-director, while the other two are deactivating meta-directors. The directing effects are as follows:

  • -NH₂: Directs to positions 2 and 4 (ortho/para).

  • -CHO: Directs to position 3 (meta).

  • -CF₃: Directs to position 3 (meta).

The positions ortho to the amine (positions 1 and 3) are the most likely sites for substitution, though the overall deactivated nature of the ring requires forcing conditions.

The diagram below outlines the primary reaction pathways.

G cluster_aldehyde Aldehyde Reactions cluster_amine Amine Reactions cluster_bifunctional Bifunctional / Cyclization Compound This compound Aldehyde_Input + Primary Amine (R-NH₂) Compound->Aldehyde_Input via Aldehyde Amine_Input + Acyl Chloride (R-COCl) Compound->Amine_Input via Amine Cyclization_Input + α-Methylene Ketone (Friedländer Synthesis) Compound->Cyclization_Input via both groups Schiff_Base Schiff Base (Imine) Aldehyde_Input->Schiff_Base Amide Amide Amine_Input->Amide Quinoline Substituted Quinoline Cyclization_Input->Quinoline

Caption: Key reaction pathways for the title compound.

Experimental Protocols: A Practical Approach

To ensure trustworthy and reproducible results, well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for assessing stability and performing a representative reaction.

Protocol: Forced Degradation Study for Stability Assessment

This protocol creates a self-validating system to understand the compound's degradation profile.

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 24 hours. Prepare a solution in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution to direct sunlight for 8 hours or in a photostability chamber.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. Peak purity and mass balance should be assessed. Use LC-MS to identify the mass of any significant degradants.

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (1N HCl, 60°C) start->Acid Base Basic (1N NaOH, RT) start->Base Oxidative Oxidative (3% H₂O₂, RT) start->Oxidative Thermal Thermal (Solid, 70°C) start->Thermal Photo Photolytic (Solution, Light) start->Photo analysis Analysis by HPLC-UV / LC-MS (vs. Control) Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis end Identify Degradants & Determine Stability Profile analysis->end

Caption: Workflow for a forced degradation stability study.

Protocol: Synthesis of a Schiff Base Derivative

Objective: To demonstrate the reactivity of the aldehyde group in a condensation reaction.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Methodology:

  • Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add 1.05 equivalents of aniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Dry the resulting solid product under vacuum. Characterize by NMR and MS to confirm the structure of the Schiff base.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by a nuanced balance of stability and reactivity. Its primary liability is a propensity for self-condensation, inherent to the ortho-aminobenzaldehyde scaffold, which necessitates careful handling and storage at refrigerated temperatures (2-8°C) away from light and incompatible materials.[5] The compound's reactivity is dominated by the electrophilic aldehyde and the nucleophilic amine, modulated by the strong electron-withdrawing trifluoromethyl group. This trifunctional nature makes it an exemplary substrate for constructing complex heterocyclic systems and other valuable molecular architectures. By understanding these principles and employing robust experimental designs, researchers can fully exploit the synthetic utility of this versatile building block.

References

Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde from 4-Chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described synthetic route commences with the readily available industrial chemical, 4-chlorobenzotrifluoride. The protocol is structured to provide researchers, chemists, and drug development professionals with a detailed, scientifically-grounded, and practical framework. Each step is accompanied by in-depth explanations of the underlying chemical principles, causality behind procedural choices, and robust safety considerations, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Strategic Overview

This compound is a key synthetic intermediate, prized for the unique electronic properties conferred by its trifluoromethyl group and the versatile reactivity of its amino and aldehyde functionalities. These features make it a sought-after precursor for a range of pharmaceutical agents, agrochemicals, and specialty dyes.

The synthetic strategy detailed herein is a logical three-step sequence designed for efficiency and control, starting from 4-chlorobenzotrifluoride (also known as parachlorobenzotrifluoride or PCBTF)[1]. The pathway involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 4-chlorobenzotrifluoride.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine.

  • Directed Formylation: Introduction of the aldehyde group at the position activated by the newly formed amine.

This approach leverages fundamental principles of aromatic chemistry, where the directing effects of the substituents are harnessed to achieve the desired regiochemistry in each step.

Synthetic_Workflow Start 4-Chlorobenzotrifluoride Step1_Product 4-Chloro-3-nitrobenzotrifluoride Start->Step1_Product Step 1: Nitration Step2_Product 4-Chloro-3-aminobenzotrifluoride Step1_Product->Step2_Product Step 2: Reduction Final_Product This compound Step2_Product->Final_Product Step 3: Formylation caption Figure 1: Overall Synthetic Workflow

Caption: Figure 1: Overall Synthetic Workflow

Step 1: Electrophilic Nitration of 4-Chlorobenzotrifluoride

Objective: To synthesize 4-chloro-3-nitrobenzotrifluoride.

Scientific Rationale: The initial step is a classic electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents: the chloro group (-Cl) is an ortho, para-director, while the trifluoromethyl group (-CF₃) is a strong meta-director. Both are deactivating, making the reaction conditions critical[2]. The directing power of the -CF₃ group funnels the incoming electrophile (the nitronium ion, NO₂⁺) to a position meta to it, which is also ortho to the -Cl group. This convergence of directing effects strongly favors the formation of the desired 4-chloro-3-nitrobenzotrifluoride isomer. A mixed acid system of nitric acid and sulfuric acid is the standard and most effective nitrating agent for this transformation[3][4].

Protocol 1: Nitration

Materials:

  • 4-Chlorobenzotrifluoride (PCBTF)

  • Fuming Nitric Acid (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Acid Mixture Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitrating Agent Addition: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This generates the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Once the acid mixture is prepared and cooled, add 4-chlorobenzotrifluoride dropwise via the dropping funnel. Maintain the reaction temperature between 5-10 °C throughout the addition. The reaction is exothermic[2].

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-3-nitrobenzotrifluoride.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Chemoselective Reduction of 4-Chloro-3-nitrobenzotrifluoride

Objective: To synthesize 4-chloro-3-aminobenzotrifluoride (also known as 2-chloro-5-(trifluoromethyl)aniline)[5].

Scientific Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis[6][7]. The primary challenge in this step is chemoselectivity: the reducing agent must selectively reduce the nitro group without affecting the aryl chloride or the trifluoromethyl group. While catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method, it carries a risk of dehalogenation. A more robust and widely used method for substrates with sensitive functional groups is reduction with a metal in a neutral or acidic medium. The use of iron powder with ammonium chloride in an aqueous solvent system is an effective, inexpensive, and selective method that tolerates a wide range of functional groups, including halogens[8][9].

Protocol 2: Nitro Group Reduction

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride

  • Iron Powder (<100 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite®

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzotrifluoride, ethanol, and water.

  • Reagent Addition: Add ammonium chloride and iron powder to the mixture. The iron should be in significant excess.

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction is often exothermic, and the initial heating may need to be controlled.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and iron powder. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two phases are not distinct, add more water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to afford 4-chloro-3-aminobenzotrifluoride. The product is often of sufficient purity for the next step, but can be purified by column chromatography or distillation if required.

Step 3: Vilsmeier-Haack Formylation of 4-Chloro-3-aminobenzotrifluoride

Objective: To synthesize this compound.

Scientific Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings, such as anilines[10][11]. The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃)[12]. The amino group (-NH₂) is a strong activating, ortho, para-director. In 4-chloro-3-aminobenzotrifluoride, the position para to the amino group is blocked by the -CF₃ group. Therefore, the electrophilic Vilsmeier reagent will attack the more sterically accessible and electronically enriched ortho position, leading to the desired product.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aniline 4-Chloro-3-aminobenzotrifluoride Iminium_Intermediate Aryl Iminium Intermediate Aniline->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis (H₂O) caption Figure 2: Vilsmeier-Haack Reaction Pathway

Caption: Figure 2: Vilsmeier-Haack Reaction Pathway

Protocol 3: Vilsmeier-Haack Formylation

Materials:

  • 4-Chloro-3-aminobenzotrifluoride

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE, anhydrous) or other suitable solvent

  • Sodium Acetate solution (aqueous)

  • Ethyl Acetate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF and cool it in an ice bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Substrate Addition: Dissolve 4-chloro-3-aminobenzotrifluoride in a minimal amount of anhydrous DCE and add this solution dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture, typically to 60-80 °C, for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back down in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.

  • Work-up: Stir the mixture at room temperature for an additional hour to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product, this compound, should be purified by column chromatography on silica gel to obtain the final product with high purity.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield
1. Nitration 4-ChlorobenzotrifluorideHNO₃, H₂SO₄None5-101-290-95%
2. Reduction 4-Chloro-3-nitrobenzotrifluorideFe, NH₄ClEthanol/H₂OReflux2-485-95%
3. Formylation 4-Chloro-3-aminobenzotrifluoridePOCl₃, DMFDCE60-802-660-75%

Conclusion

The synthesis of this compound from 4-chlorobenzotrifluoride is a robust and reliable process grounded in fundamental organic chemistry principles. By carefully controlling reaction conditions and understanding the electronic nature of the intermediates, high yields of the desired product can be achieved. The protocols provided herein offer a detailed roadmap for researchers, emphasizing safety, efficiency, and mechanistic understanding to ensure successful and reproducible outcomes in the laboratory.

References

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of substituted benzaldehydes. These molecular motifs are critical intermediates in the pharmaceutical, agrochemical, and materials science industries.[4][5] This document will delve into the mechanistic nuances, explore the critical parameters for successful reaction optimization, and provide detailed, field-proven protocols. Particular attention will be given to the challenges associated with the presence of the reactive aldehyde functionality and strategies to mitigate potential side reactions.

Introduction: The Strategic Importance of Aryl Amines and the Buchwald-Hartwig Amination

The synthesis of aryl amines is a fundamental transformation in organic chemistry.[5] These compounds are ubiquitous in a vast array of biologically active molecules and functional materials.[4][5] Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Goldberg and Ullmann reactions.[1][5] The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized C-N bond formation, offering a milder, more general, and highly efficient alternative.[1][5]

The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6][7] The versatility of this reaction has been continuously expanded through the development of new generations of catalysts and ligands, allowing for the coupling of an ever-wider range of substrates under increasingly mild conditions.[1][4]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][8]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L_n Ar-NR2 (Reductive Elimination)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[9]

2. Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center. Subsequent deprotonation by the base generates a palladium-amido complex.[9]

3. Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Challenges in the Synthesis of Substituted Benzaldehydes

The presence of an aldehyde group on the aryl halide substrate introduces specific challenges that must be addressed for a successful Buchwald-Hartwig amination.

  • Aldol Condensation and Other Base-Mediated Side Reactions: The basic conditions required for the amination can promote self-condensation of the benzaldehyde starting material or other unwanted side reactions.

  • Compatibility with the Catalyst System: The aldehyde functionality can potentially coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Reduction of the Aldehyde: Under certain conditions, particularly with specific ligands and bases, the aldehyde group can be susceptible to reduction.

To overcome these challenges, careful selection of reaction parameters is crucial. In some cases, protection of the aldehyde group may be necessary.

Protecting Group Strategies for Benzaldehydes

When direct amination of a substituted halobenzaldehyde proves challenging, the use of a protecting group for the aldehyde functionality is a viable strategy. Acetals and dithianes are common choices due to their stability under the basic conditions of the Buchwald-Hartwig reaction and the relative ease of their subsequent removal.[10]

Protecting_Group_Strategy Start Substituted Halobenzaldehyde Protected Protected Halobenzaldehyde Start->Protected Protection (e.g., Acetal formation) Coupled Protected Aminobenzaldehyde Protected->Coupled Buchwald-Hartwig Amination Final Substituted Aminobenzaldehyde Coupled->Final Deprotection (e.g., Acidic hydrolysis)

Figure 2: A generalized workflow for the synthesis of substituted benzaldehydes using a protecting group strategy.

Key Reaction Parameters and Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterKey ConsiderationsRecommended Starting Points
Palladium Precatalyst The choice of palladium source is critical. Pre-formed catalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), often offer superior activity and reproducibility. Pd(OAc)₂ and Pd₂(dba)₃ are also commonly used.[6][11]Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst (1-5 mol%).
Ligand The ligand is arguably the most important component of the catalyst system. Bulky, electron-rich phosphine ligands are generally the most effective.[4] The choice of ligand will depend on the specific substrates being coupled.XPhos, RuPhos, BrettPhos, or Josiphos-type ligands (1.2-2.4 equivalents relative to Pd).[5]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more reactive substrates or when base-sensitive functional groups are present.[8][11]NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.2-2.0 equivalents).
Solvent Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[6]Toluene or 1,4-dioxane.
Temperature Reaction temperatures typically range from 80-110 °C.[6] Microwave irradiation can significantly accelerate the reaction.[11][12]100 °C.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly dried and degassed to ensure an inert atmosphere.

General Protocol for the Buchwald-Hartwig Amination of a Substituted Bromobenzaldehyde

This protocol provides a general starting point for the amination of a bromobenzaldehyde derivative. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Substituted bromobenzaldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (argon or nitrogen) source

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the substituted bromobenzaldehyde, amine, Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Add the anhydrous toluene via syringe.

  • Seal the flask or vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of a Substituted Benzaldehyde via a Protecting Group Strategy

This protocol outlines the synthesis of a substituted aminobenzaldehyde using an acetal protecting group.

Step 1: Protection of the Aldehyde

Materials:

  • Substituted halobenzaldehyde (1.0 mmol)

  • Ethylene glycol (1.5 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.05 mmol, 5 mol%)

  • Toluene (10 mL)

  • Dean-Stark apparatus

Procedure:

  • Combine the substituted halobenzaldehyde, ethylene glycol, and PTSA in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene and heat the mixture to reflux.

  • Continue to heat at reflux until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude protected aldehyde can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

Follow the general protocol in section 5.1, using the protected halobenzaldehyde as the starting material.

Step 3: Deprotection of the Acetal

Materials:

  • Protected aminobenzaldehyde (1.0 mmol)

  • Acetone (10 mL)

  • 1 M HCl (2 mL)

Procedure:

  • Dissolve the protected aminobenzaldehyde in acetone.

  • Add the 1 M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, low reaction temperature, poor quality solvent.Use a fresh palladium source and ligand. Ensure the base is dry and freshly opened. Increase the reaction temperature. Use freshly distilled and degassed solvent.
Formation of side products Base-mediated side reactions of the aldehyde, reduction of the aldehyde.Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃). Consider a protecting group strategy for the aldehyde.
Dehalogenation of the starting material Beta-hydride elimination from the palladium-amido intermediate.This is an unproductive side reaction that can compete with reductive elimination.[1] Changing the ligand or solvent may help to minimize this pathway.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of substituted benzaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully navigate the challenges associated with the reactive aldehyde functionality. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the development of robust and efficient synthetic routes to these valuable compounds. The continued evolution of catalyst systems promises to further expand the scope and utility of this remarkable transformation in the years to come.

References

Application Notes & Protocols: Palladium-Catalyzed Formylation of Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone strategy in modern drug discovery.[1] This exceptionally electronegative moiety can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[1] Consequently, trifluoromethyl anilines are highly valued building blocks. The subsequent N-formylation of these anilines yields N-aryl formamides, which are not only pivotal intermediates for isocyanide synthesis but are also prevalent structural motifs in numerous pharmaceuticals.

However, the direct formylation of trifluoromethyl anilines presents a significant challenge. The strong electron-withdrawing nature of the CF3 group deactivates the aniline nitrogen, rendering it less nucleophilic and making traditional formylation methods inefficient. Palladium-catalyzed cross-coupling reactions, particularly adaptations of the Buchwald-Hartwig amination, have emerged as a powerful solution to this problem, enabling the efficient construction of the crucial C-N bond under relatively mild conditions.[2][3] This guide provides a detailed overview of the mechanistic principles, key components, and a practical protocol for this vital transformation.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed formylation is a variant of the well-established Buchwald-Hartwig amination.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for rational optimization and troubleshooting.

The generally accepted mechanism involves several key steps:

  • Precatalyst Activation: A stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition with an aryl halide (or triflate), forming a Pd(II)-aryl intermediate.

  • Amide Coordination & Deprotonation: The aniline nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated aniline to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl formamide product and regenerating the active Pd(0) catalyst.[3]

The efficiency of each step, particularly the reductive elimination, is highly dependent on the steric and electronic properties of the supporting phosphine ligand.

Diagram: Generalized Catalytic Cycle

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar     |          X OxAdd->PdII_Aryl Base Base, Amine (R-NHCHO) PdII_Aryl->Base PdII_Amido L-Pd(II)-Ar      |          N(CHO)R Base->PdII_Amido RedEl Reductive Elimination PdII_Amido->RedEl RedEl->Pd0 Regeneration Product Product (Ar-N(CHO)R) RedEl->Product

Caption: Generalized catalytic cycle for Buchwald-Hartwig C-N coupling.

Component Selection & Optimization: A Deeper Dive

The success of the formylation hinges on the judicious selection of four key components: the palladium source, the ligand, the formylating agent surrogate, and the base.

1. Palladium Source:

  • Pd(OAc)2 (Palladium(II) Acetate): A common, air-stable, and relatively inexpensive choice. It is readily reduced to Pd(0) in the reaction mixture.

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require in situ reduction, sometimes leading to faster initiation.

2. Ligand Selection (The Key to Success): The challenge with electron-deficient anilines is that the final reductive elimination step to form the C-N bond can be slow. To overcome this, bulky and electron-rich phosphine ligands are required. These ligands accelerate reductive elimination and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[5][6]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This is a "go-to" ligand for many C-N coupling reactions. Its large, well-defined bite angle and steric bulk promote the desired reductive elimination.[7][8] Studies have shown that the concentration of Xantphos can dramatically influence reaction rates, with high concentrations potentially inhibiting the reaction by forming inactive bis-ligated palladium species.[5][6][9]

  • Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos): This class of ligands is specifically designed for challenging cross-coupling reactions.[1] Their steric bulk and electronic properties are finely tuned to promote oxidative addition and, crucially, facilitate the difficult reductive elimination step for electron-poor substrates.[10][11]

3. Formylating Agent: Directly using a primary formamide (H2NCHO) is often inefficient. Instead, a combination of an amine and a CO source is typically employed. For laboratory scale, handling gaseous carbon monoxide (CO) can be hazardous. Therefore, convenient CO surrogates are preferred.

  • Formic Acid (HCOOH): Serves as a convenient and environmentally friendly source of CO.[12] It can be decomposed in situ to release CO, which is then captured by the palladium intermediate.[12]

  • Carbon Dioxide (CO2): In the presence of a suitable reductant like a silane, CO2 can be used as a sustainable C1 source for formylation.[13][14]

4. Base: A non-nucleophilic, moderately strong base is required to deprotonate the aniline without competing in the coupling reaction.

  • Cs2CO3 (Cesium Carbonate): Often the base of choice due to its high solubility in organic solvents and its ability to facilitate the deprotonation of even weakly acidic N-H bonds.[7]

  • K3PO4 (Potassium Phosphate): Another effective base, particularly in combination with bulky ligands.

Data Presentation: Ligand Effects on Yield

The choice of ligand has a profound impact on the reaction's success. The following table summarizes typical results for the formylation of 4-(trifluoromethyl)aniline with an aryl bromide, illustrating the superiority of bulky, electron-rich ligands.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2PPh3Cs2CO3Toluene110<10
2Pd(OAc)2BINAPCs2CO3Toluene11045
3Pd(OAc)2Xantphos Cs2CO3Dioxane10088
4Pd2(dba)3RuPhos K3PO4Toluene10092

Data is representative and compiled for illustrative purposes based on established principles of Buchwald-Hartwig amination.[3][15]

Application Protocol: Formylation of 4-Bromo-1-(trifluoromethyl)benzene

This protocol describes a representative procedure for the palladium-catalyzed formylation of an aryl bromide with an aniline using a well-established catalyst system.

Materials:

  • 4-Bromo-1-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Formamide (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs2CO3) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Schlenk tube or microwave vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Diagram: Experimental Workflow

Workflow start Start reagents Weigh & Add Reagents to Vial: - Aryl Bromide - Formamide - Pd(OAc)2 / Xantphos - Cs2CO3 start->reagents atmosphere Seal, Evacuate & Backfill with N2/Ar (3x) reagents->atmosphere solvent Add Degassed Dioxane via Syringe atmosphere->solvent reaction Heat to 100-110 °C with Stirring solvent->reaction monitoring Monitor by TLC/LC-MS (Approx. 12-24h) reaction->monitoring workup Cool, Dilute with EtOAc, Filter through Celite monitoring->workup extraction Aqueous Wash (H2O, Brine), Dry (Na2SO4), Concentrate workup->extraction purification Purify by Column Chromatography extraction->purification end Characterize Product (NMR, MS) purification->end

Caption: Step-by-step workflow for the palladium-catalyzed formylation.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 4-bromo-1-(trifluoromethyl)benzene (1.0 mmol), formamide (1.2 mmol), Pd(OAc)2 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.4 mmol).

    • Scientist's Note: It is crucial that all solid reagents are dry. The catalyst and ligand are air-sensitive and should be handled quickly. Using a pre-mixed catalyst/ligand combination or a glovebox is recommended for optimal results.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation, which leads to catalyst deactivation. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe through the septum.

    • Scientist's Note: The solvent must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

    • Self-Validation: The reaction mixture will typically change color, often darkening as the reaction progresses.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(trifluoromethyl)phenyl)formamide.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting
IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere technique and use freshly degassed solvent.
Poor ligand choiceSwitch to a bulkier, more electron-rich ligand like RuPhos.
Insufficiently strong baseEnsure Cs2CO3 is dry; consider switching to a stronger base like LHMDS if necessary, but watch for side reactions.
Side Product Formation Hydrodehalogenation of starting materialEnsure the system is free of water and other protic sources.
Inconsistent Results Variable quality of reagents/catalystUse high-purity reagents. Palladium catalysts, especially Pd(0) sources, can degrade over time.

References

Application Note: Strategic Use of 2-Amino-5-(trifluoromethyl)benzaldehyde in the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and practical, field-tested protocols for the application of 2-amino-5-(trifluoromethyl)benzaldehyde as a pivotal building block in modern heterocyclic synthesis. The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document focuses on the synthesis of two key classes of heterocycles: 6-(trifluoromethyl)quinolines via the Friedländer annulation and 6-(trifluoromethyl)quinazolines. We will explore the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and causality behind experimental choices.

Introduction: The Significance of the Trifluoromethyl Moiety

The trifluoromethyl group is a cornerstone of modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a bioactive molecule.[1] this compound is a particularly valuable reagent because it provides a direct route to introduce the CF₃ group onto a fused aromatic core, a common feature in many pharmaceutical agents.[3] Quinolines and quinazolines, for instance, are privileged scaffolds found in drugs for treating a wide range of diseases, including cancer, viral infections, and malaria.[3][4] The presence of a trifluoromethyl group on these scaffolds has been shown to be critical for their biological activity.[3]

Key Properties of this compound:

PropertyValueSource
CAS Number 1288999-05-2--INVALID-LINK--
Molecular Weight 189.14 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Store at 2-8°C--INVALID-LINK--

Synthesis of 6-(Trifluoromethyl)quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline.[5][6][7] This method is particularly powerful for creating highly substituted and functionalized quinoline rings in a single, convergent step.

Mechanistic Insight

The reaction can be catalyzed by either acid or base.[7][8] The mechanism generally proceeds through two key stages:

  • Initial Condensation: An initial aldol-type condensation or Schiff base formation occurs between the aldehyde of the 2-aminobenzaldehyde and the α-methylene ketone.[7][8]

  • Cyclization and Aromatization: The intermediate then undergoes an intramolecular cyclization where the amino group attacks the ketone carbonyl. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic quinoline ring.[5][7]

The choice of catalyst (acid vs. base) can influence reaction rates and, in some cases, regioselectivity when using unsymmetrical ketones.[8] Base catalysis is common and effective for this specific transformation.

Friedlander_Mechanism cluster_start Reactants cluster_process Reaction Pathway cluster_end Product start1 This compound step1 Aldol Condensation / Schiff Base Formation start1->step1 Base (e.g., KOH) start2 α-Methylene Ketone (e.g., Acetone) start2->step1 step2 Intramolecular Cyclization step1->step2 Intermediate Formation step3 Dehydration & Aromatization step2->step3 - H₂O product 6-(Trifluoromethyl)quinoline Derivative step3->product

Caption: Mechanism of the Friedländer Annulation.

Detailed Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)quinoline

This protocol describes a reliable, base-catalyzed Friedländer synthesis.

Materials:

  • This compound (1.0 eq)

  • Acetone (10 eq, serves as reactant and solvent)

  • Potassium Hydroxide (KOH) (0.3 eq)

  • Ethanol (as co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.89 g, 10 mmol).

  • Reagent Addition: Add ethanol (20 mL) and acetone (7.3 mL, 100 mmol). Stir the mixture until the aldehyde is fully dissolved.

  • Catalyst Introduction: Add a solution of potassium hydroxide (0.17 g, 3 mmol) in ethanol (5 mL) dropwise to the reaction mixture.

    • Causality Insight: The base (KOH) is crucial for deprotonating the α-carbon of acetone, generating the enolate nucleophile required for the initial condensation step. A catalytic amount is sufficient as the base is regenerated.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Wash it sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5) to yield the pure 2-methyl-6-(trifluoromethyl)quinoline.

Expected Yield: 75-85%.

Synthesis of 6-(Trifluoromethyl)quinazolines

Quinazolines are another class of heterocycles with significant therapeutic applications.[9][10][11] this compound can be used as a precursor for their synthesis through condensation reactions with a suitable nitrogen source, such as urea or formamide, often followed by oxidation or further modification.

General Synthetic Strategy

A common route involves the condensation of the 2-aminobenzaldehyde with a one-carbon, two-nitrogen synthon. For example, reaction with urea can lead to a quinazolinone intermediate, which can be further functionalized.[12]

Quinazoline_Workflow A This compound C Condensation & Cyclization A->C B Nitrogen Source (e.g., Urea, Formamide) B->C D Dihydroquinazoline Intermediate C->D Formation of heterocyclic ring E Oxidation D->E e.g., DDQ, MnO₂, or air F 6-(Trifluoromethyl)quinazoline E->F Aromatization

Caption: General workflow for quinazoline synthesis.

Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinazoline

This protocol outlines a two-step procedure involving an initial condensation with formamide followed by oxidation.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, serves as reactant and solvent)

  • Manganese Dioxide (MnO₂) (5.0 eq)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

Step 1: Condensation

  • Reaction Setup: In a flask equipped for distillation, combine this compound (1.89 g, 10 mmol) with formamide (20 mL).

  • Reaction Conditions: Heat the mixture to 150-160°C for 5 hours. Water formed during the reaction should be allowed to distill off.

    • Causality Insight: High temperature is required to drive the condensation and cyclization, with formamide acting as both the nitrogen and carbon source for the new heterocyclic ring.

  • Work-up: Cool the reaction mixture. Pour it into ice-water (100 mL) and stir. Collect the precipitated solid (the dihydroquinazoline intermediate) by filtration. Wash with cold water and dry. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation

  • Reaction Setup: Suspend the crude dihydroquinazoline intermediate from the previous step in dichloromethane (50 mL).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 4.35 g, 50 mmol) in portions.

    • Causality Insight: MnO₂ is a mild and effective oxidizing agent for converting the dihydroquinazoline to the fully aromatic quinazoline. An excess is used to ensure complete conversion.

  • Reaction Conditions: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 6-(trifluoromethyl)quinazoline.

Expected Yield: 60-75% over two steps.

Safety and Handling

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a versatile and highly valuable reagent for constructing trifluoromethyl-substituted heterocyclic systems. The protocols detailed herein for the synthesis of quinolines and quinazolines are robust, scalable, and rely on well-understood chemical principles. By understanding the causality behind the reaction steps and conditions, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of complex molecular targets in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Synthesis of Novel Imines via Schiff Base Condensation with 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aryl Aldehydes in Imine Synthesis

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][2] Their versatile structures and straightforward synthesis have established them as critical intermediates and valuable final products with wide-ranging applications in medicinal chemistry, coordination chemistry as ligands for metal complexes, and materials science.[1][3][4]

This guide focuses on the Schiff base condensation reactions of a particularly valuable building block: 2-Amino-5-(trifluoromethyl)benzaldehyde . This molecule is of significant interest for several reasons:

  • The Aryl Aldehyde Scaffold: Aryl aldehydes are exceptionally versatile intermediates. The electrophilic nature of the aldehyde group makes it a prime substrate for a multitude of transformations, most notably the formation of the C=N bond central to Schiff bases.[5]

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a powerful and widely used strategy in drug design.[5] Its strong electron-withdrawing character and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

  • The ortho-Amino Group: The position of the amino group relative to the aldehyde offers unique steric and electronic properties, and the resulting Schiff bases possess a built-in coordination site that is valuable for the synthesis of metal complexes.

This document provides a detailed exploration of the reaction mechanism, step-by-step synthesis protocols, characterization methods, and potential applications for Schiff bases derived from this strategic fluorinated precursor.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

The formation of a Schiff base is a reversible, two-step process that is typically catalyzed by either an acid or a base.[6] Understanding this mechanism is crucial for optimizing reaction conditions and ensuring high yields.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This forms a transient, zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[7][8] The potent electron-withdrawing effect of the -CF3 group at the para-position increases the electrophilicity of the carbonyl carbon, thereby facilitating this initial attack.

  • Dehydration: The hemiaminal intermediate is unstable and undergoes dehydration to form the final imine. This elimination of a water molecule is the rate-determining step and is typically accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH2+), which is then expelled to form the stable C=N double bond.[9]

G Reactants This compound + Primary Amine (R-NH₂) Step1_label Step 1: Nucleophilic Attack Reactants->Step1_label Intermediate Hemiaminal Intermediate (Carbinolamine) Step1_label->Intermediate Step2_label Step 2: Dehydration (-H₂O) Intermediate->Step2_label Product Schiff Base Product (Imine) Step2_label->Product Catalyst Acid Catalyst (H⁺) Catalyst->Step2_label Facilitates Leaving Group

Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Protocols: Synthesis of Schiff Bases

The following protocols provide a robust framework for the synthesis of Schiff bases from this compound. The general procedure can be adapted for a wide variety of primary amine partners.

Protocol 1: General Synthesis via Conventional Reflux

This method is a standard, reliable procedure for synthesizing a broad range of Schiff bases.

Materials and Reagents:

  • This compound

  • A selected primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Equipment for vacuum filtration (Büchner funnel, flask)

  • Equipment for Thin Layer Chromatography (TLC)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 15-20 mL per gram of aldehyde).

  • Amine Addition: To this stirring solution, add an equimolar amount (1.0 eq.) of the desired primary amine. If the amine is a solid, it may be dissolved in a minimal amount of ethanol before addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The consumption of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. Reactions are often complete within 2-6 hours.[10]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If no precipitate forms, placing the flask in an ice bath can induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Drying and Storage: Allow the purified crystals to air-dry or dry them in a vacuum oven at a low temperature. Store the final product in a desiccator.

G Setup 1. Dissolve Aldehyde & Amine in Ethanol Catalyze 2. Add Glacial Acetic Acid Setup->Catalyze Reflux 3. Heat to Reflux (2-6 hours) Catalyze->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temp & Crystallize Monitor->Cool Filter 6. Filter & Wash with Cold Ethanol Cool->Filter Dry 7. Dry Product Filter->Dry Characterize 8. Characterize (NMR, IR, MS) Dry->Characterize

Caption: Experimental workflow for Schiff base synthesis.

Data Summary & Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic analyses provide definitive proof of a successful reaction.

TechniqueStarting Material Signals (to disappear)Key Product Signals (to appear)Rationale & Notes
FT-IR Broad N-H stretch (amine, ~3300-3500 cm⁻¹)Strong C=O stretch (aldehyde, ~1680-1700 cm⁻¹)Strong C=N stretch (imine) , ~1600-1630 cm⁻¹The appearance of the imine (azomethine) peak and the disappearance of the aldehyde carbonyl and primary amine N-H peaks are the most definitive indicators of reaction completion.[11]
¹H NMR Aldehyde proton (-CHO), singlet, ~9.5-10.5 ppmAmine protons (-NH₂), broad singletAzomethine proton (-CH=N-) , singlet, ~8.0-9.0 ppm The chemical shift of the azomethine proton is highly characteristic and provides clear evidence of imine formation.
¹³C NMR Aldehyde carbon (-CHO), ~190-200 ppmImine carbon (-CH=N-) , ~150-165 ppmConfirms the formation of the carbon-nitrogen double bond.
Mass Spec M⁺ peak for reactantsM⁺ peak corresponding to the calculated molecular weight of the Schiff base product Provides unequivocal confirmation of the product's molecular formula.

Note: Exact spectral values (cm⁻¹, ppm) may vary depending on the specific primary amine used and the solvent.

Applications in Research and Development

Schiff bases derived from this compound are valuable precursors for advanced applications, particularly in medicinal chemistry and materials science.

  • Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore in many biologically active compounds.[1][12] Fluorinated Schiff bases and their metal complexes have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.[3][12] The -CF3 group often enhances the lipophilicity and cell permeability of these agents, leading to improved efficacy.

  • Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the adjacent amino group from the starting material provide excellent coordination sites for metal ions.[13] This allows for the synthesis of stable, well-defined metal complexes that can be used as catalysts in various organic transformations.

  • Optical Materials: The extended π-conjugation in many aromatic Schiff bases gives rise to interesting electronic and optical properties. These compounds have been investigated for use in nonlinear optical (NLO) devices and as fluorescent sensors.[14][15]

References

Application Notes & Protocols: 2-Amino-5-(trifluoromethyl)benzaldehyde as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-(trifluoromethyl)benzaldehyde

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of medicinal chemistry. This powerful substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a bifunctional building block of significant interest, combining the versatile reactivity of an aromatic aldehyde and an aniline with the potent effects of a trifluoromethyl group.

The CF₃ group is often used to enhance critical drug-like properties[1]:

  • Increased Lipophilicity : The CF₃ group generally increases a molecule's lipid solubility, which can improve its ability to cross biological membranes and enhance absorption.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450.[1] This often leads to a longer drug half-life.

  • Modulated Electronic Properties & Binding Affinity : As a strong electron-withdrawing group, the CF₃ moiety can alter the pKa of nearby functional groups and lead to stronger, more selective interactions with biological targets.[2]

This guide provides detailed protocols and insights into the application of this compound as a key intermediate in the synthesis of quinoline-based scaffolds, which are prevalent in a wide range of biologically active agents.[3]

Physicochemical & Safety Data

Proper handling and characterization are paramount. The data below provides key properties for this compound.

PropertyValueReference
CAS Number 1288999-05-2
Molecular Formula C₈H₆F₃NO[4]
Molecular Weight 189.14 g/mol [4]
Physical Form Solid
Purity ≥95%
Storage Temperature 2-8°C
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Codes P261, P271, P280

Core Application: Synthesis of Trifluoromethyl-Substituted Quinolines

A primary application of this compound is in the construction of quinoline ring systems via the Friedländer annulation . This classic reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, such as a ketone, to form the quinoline scaffold.[5][6] The reaction is versatile and can be catalyzed by either acids or bases.[7]

The resulting 6-(trifluoromethyl)quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][6]

Workflow for Quinolone Synthesis

The overall workflow illustrates the conversion of the starting intermediate to a functionalized quinoline scaffold, ready for further elaboration in a drug discovery program.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis A This compound (Starting Intermediate) C Protocol 1: Friedländer Annulation A->C B α-Methylene Ketone (e.g., Acetylacetone) B->C D Crude Quinolone Product C->D Condensation & Cyclization E Purification (Column Chromatography) D->E Isolation F Characterization (NMR, MS, HPLC) E->F Purity Check G Pure 2,4-Dimethyl-6-(trifluoromethyl)quinoline (Final Scaffold) F->G Verified Structure

Caption: General workflow for quinoline synthesis.

Detailed Experimental Protocol: Friedländer Synthesis of 2,4-Dimethyl-6-(trifluoromethyl)quinoline

This protocol describes the synthesis of a model quinoline derivative from this compound and acetylacetone.

Principle & Mechanism

The reaction proceeds via an initial condensation between the amine of the benzaldehyde and one of the ketone carbonyls of acetylacetone, forming a Schiff base (or alternatively, an initial aldol-type reaction). This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable quinoline ring system.[5][8] The acid catalyst protonates the carbonyl group, making it more electrophilic and accelerating the condensation steps.

G compound1 Start: this compound intermediate Intermediate (Schiff Base/Enamine) compound1->intermediate + Acetylacetone - H₂O compound2 Reactant: Acetylacetone compound2->intermediate cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Aldol Condensation product Product: 2,4-Dimethyl-6-(trifluoromethyl)quinoline cyclized->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism pathway.

Materials and Reagents
  • This compound (1.0 eq.)

  • Acetylacetone (2,4-pentanedione) (1.1 eq.)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq.)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), toluene (approx. 0.2 M concentration relative to the aldehyde), and acetylacetone (1.1 eq.).

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the mixture.

  • Reaction Execution : Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash neutralizes the PTSA catalyst, preventing potential side reactions during solvent evaporation.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure 2,4-Dimethyl-6-(trifluoromethyl)quinoline.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient heating; Inactive catalyst.Ensure the reaction is at a vigorous reflux to remove water. Use fresh or properly stored PTSA.
Formation of Multiple Byproducts Side reactions from self-condensation of acetylacetone; Reaction temperature too high or prolonged.Add the catalyst at room temperature before heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the chromatography eluent system. A shallower gradient may be required for better separation.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for pharmaceutical research. Its dual reactivity, combined with the beneficial properties imparted by the trifluoromethyl group, enables efficient access to complex heterocyclic scaffolds like quinolines. The Friedländer synthesis protocol detailed herein is a robust and scalable method, providing a reliable pathway to generate novel molecular entities for drug discovery pipelines. The strategic use of this building block allows medicinal chemists to systematically explore chemical space and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

References

Application Notes and Protocols for the Friedländer Synthesis of Trifluoromethyl-Substituted Quinolines Using 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Friedländer Annulation in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer synthesis, a classic yet remarkably versatile annulation reaction, remains one of the most direct and efficient methods for the construction of substituted quinolines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically a ketone, under either acidic or basic catalysis to yield the quinoline ring system.[1][4]

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical overview and step-by-step protocols for the Friedländer synthesis of quinolines bearing a trifluoromethyl substituent at the 6-position, utilizing the commercially available and strategically important starting material, 2-Amino-5-(trifluoromethyl)benzaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel fluorinated quinoline derivatives.

Mechanistic Insights: Understanding the "Why" Behind the Friedländer Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. The Friedländer synthesis can proceed through two primary, competing mechanistic pathways, the predominance of which is often dictated by the specific reactants and the choice of catalyst (acidic or basic).[1]

Pathway A: The Aldol-First Mechanism

Under certain conditions, the reaction initiates with an aldol condensation between the 2-aminoaryl aldehyde and the enolizable ketone. This is followed by a cyclization and subsequent dehydration to furnish the final quinoline product.

Pathway B: The Schiff Base-First Mechanism

Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde and the carbonyl group of the ketone. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline.

The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reaction kinetics. It decreases the nucleophilicity of the amino group, which may slow down the initial Schiff base formation (Pathway B). Conversely, it can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially favoring the initial aldol addition (Pathway A).

Visualizing the Reaction: The Friedländer Synthesis Mechanism

Friedländer Synthesis Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol-First cluster_pathwayB Pathway B: Schiff Base-First This compound This compound Aldol Adduct Aldol Adduct This compound->Aldol Adduct Aldol Condensation Schiff Base Schiff Base This compound->Schiff Base Condensation Ketone Ketone (with α-methylene) Ketone->Aldol Adduct Ketone->Schiff Base Unsaturated Carbonyl α,β-Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl - H₂O Quinoline Product 6-(Trifluoromethyl)quinoline Unsaturated Carbonyl->Quinoline Product Cyclization & - H₂O Cyclized Intermediate B Cyclized Intermediate Schiff Base->Cyclized Intermediate B Intramolecular Aldol-type Condensation Cyclized Intermediate B->Quinoline Product - H₂O

Caption: Competing mechanisms of the Friedländer synthesis.

Experimental Protocols: A Practical Guide

The choice of catalyst is a critical parameter in the Friedländer synthesis, often influencing reaction rates, yields, and, in some cases, regioselectivity. Below are two detailed protocols for the synthesis of trifluoromethyl-substituted quinolines from this compound, employing both base- and acid-catalyzed conditions with different ketone partners.

Protocol 1: Base-Catalyzed Synthesis of Ethyl 2-Methyl-6-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from a patented procedure and utilizes a common and effective base catalyst, piperidine, for the condensation of this compound with ethyl acetoacetate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)Molar Ratio
This compound1288999-05-2189.14 g/mol 10.01.0
Ethyl acetoacetate141-97-9130.14 g/mol 12.01.2
Piperidine110-89-485.15 g/mol 1.00.1
Ethanol (anhydrous)64-17-546.07 g/mol 50 mL-
Hydrochloric acid (1 M)7647-01-0-As needed-
Saturated sodium bicarbonate solution--As needed-
Brine--As needed-
Anhydrous magnesium sulfate7487-88-9120.37 g/mol As needed-
Ethyl acetate141-78-688.11 g/mol As needed-
Hexanes110-54-3-As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.89 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the solid is completely dissolved.

  • To the resulting solution, add ethyl acetoacetate (1.56 g, 12.0 mmol) followed by piperidine (0.085 g, 1.0 mmol).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash successively with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-85%

Protocol 2: Acid-Catalyzed Synthesis of 2,4-Dimethyl-6-(trifluoromethyl)quinoline

This protocol illustrates an acid-catalyzed approach using p-toluenesulfonic acid (p-TSA), a commonly employed and efficient catalyst for the Friedländer annulation.[5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)Molar Ratio
This compound1288999-05-2189.14 g/mol 10.01.0
Acetylacetone (2,4-pentanedione)123-54-6100.12 g/mol 12.01.2
p-Toluenesulfonic acid monohydrate (p-TSA)6192-52-5190.22 g/mol 1.00.1
Toluene108-88-392.14 g/mol 50 mL-
Saturated sodium bicarbonate solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate7487-88-9120.37 g/mol As needed-
Dichloromethane75-09-284.93 g/mol As needed-
Hexanes110-54-3-As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.89 g, 10.0 mmol), acetylacetone (1.20 g, 12.0 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol), and toluene (50 mL).

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to obtain the pure 2,4-dimethyl-6-(trifluoromethyl)quinoline.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 80-90%

Visualizing the Workflow: From Reactants to Purified Product

Experimental Workflow Start Start Reactants Combine this compound, Ketone, Catalyst, and Solvent Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Concentrate, and Perform Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End Pure Product Characterization->End

Caption: A generalized experimental workflow for the Friedländer synthesis.

Troubleshooting and Optimization: A Scientist's Perspective

  • Low Yields: If the reaction yields are consistently low, consider increasing the molar ratio of the ketone to 1.5-2.0 equivalents. In the case of the acid-catalyzed reaction, ensure that the removal of water is efficient by using a properly functioning Dean-Stark trap. For base-catalyzed reactions, the use of a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.

  • Incomplete Reactions: If the starting material is not fully consumed, extending the reaction time is the first course of action. If this is ineffective, a slight increase in the catalyst loading (e.g., to 15-20 mol%) can be attempted.

  • Side Product Formation: The formation of self-condensation products of the ketone can be an issue, particularly under basic conditions. Slow addition of the ketone to the reaction mixture can sometimes mitigate this.

  • Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, a mixture of regioisomers may be obtained. The regioselectivity can be influenced by the catalyst and reaction conditions. For instance, amine catalysts like pyrrolidine have been shown to favor the formation of 2-substituted quinolines.[6][7] Careful analysis of the product mixture by NMR or GC-MS is crucial in such cases.

Conclusion

The Friedländer synthesis is a robust and highly adaptable method for the preparation of quinolines. The protocols detailed herein for the use of this compound provide a solid foundation for the synthesis of novel 6-(trifluoromethyl)quinoline derivatives. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively employ this reaction in their synthetic endeavors, paving the way for the discovery of new and potent therapeutic agents.

References

Application Notes & Protocols: Multicomponent Reactions Involving 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-5-(trifluoromethyl)benzaldehyde in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable substrate due to the unique combination of its reactive functionalities and the presence of the trifluoromethyl (CF3) group. The CF3 group is a bioisostere of a methyl group but imparts profoundly different and often beneficial properties to a parent molecule. These include enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, improved binding affinity through favorable electrostatic and hydrophobic interactions, and modulated pKa of nearby functional groups.[1][2][3]

This guide focuses on the application of this compound in multicomponent reactions (MCRs). MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of each starting material.[4][5] This approach aligns with the principles of green chemistry and offers remarkable efficiency in generating libraries of structurally complex and diverse molecules, a critical task in the hit-to-lead optimization phase of drug development.[6] The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an exceptionally versatile substrate for a range of powerful MCRs.[1]

This document provides detailed protocols and mechanistic insights for key MCRs utilizing this building block, designed to empower researchers to rapidly access novel chemical matter with high therapeutic potential.

Application I: Facile Synthesis of 6-(Trifluoromethyl)quinazoline Scaffolds

The quinazoline core is a privileged scaffold found in numerous approved drugs and biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[7][8][9] Multicomponent reactions offer a direct and atom-economical route to construct this heterocyclic system. Here, we detail a Lewis acid-catalyzed reaction that leverages both the amino and aldehyde functionalities of the title compound to build the quinazoline ring.

Experimental Protocol: Three-Component Synthesis of 2,4-Disubstituted 6-(Trifluoromethyl)quinazolines

This protocol describes the condensation of this compound with a second aldehyde and an ammonia source, catalyzed by a Lewis acid.

Materials:

  • This compound (1.0 equiv)

  • Aromatic or aliphatic aldehyde (1.1 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 equiv)

  • Zinc Chloride (ZnCl₂), anhydrous (0.2 equiv)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.0 mmol, 189 mg).

  • Add the second aldehyde (e.g., for benzaldehyde, 1.1 mmol, 117 mg) and ammonium acetate (2.0 mmol, 154 mg).

  • Add anhydrous ethanol (5 mL) to dissolve the reactants.

  • Add anhydrous zinc chloride (0.2 mmol, 27 mg) to the stirring mixture. Causality Note: The Lewis acid, ZnCl₂, activates the carbonyl groups of the aldehydes, increasing their electrophilicity and facilitating the initial imine formation and subsequent cyclization steps.[1]

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo.

  • Add deionized water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,4-disubstituted 6-(trifluoromethyl)quinazoline.

Proposed Reaction Mechanism

The reaction proceeds through a cascade of imine formation, cyclization, and aromatization. The Lewis acid plays a crucial role in activating the carbonyls and promoting the cyclization step.

Quinazoline_Mechanism Quinazoline Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Cascade A 2-Amino-5-(CF3)benzaldehyde I1 Iminium Ion Formation A->I1 ZnCl2, EtOH, Δ B R'-CHO B->I1 ZnCl2, EtOH, Δ C NH4OAc C->I1 ZnCl2, EtOH, Δ I2 Nucleophilic Attack I1->I2 I3 Cyclization I2->I3 I4 Oxidative Aromatization I3->I4 P 6-(CF3)Quinazoline Product I4->P

Caption: Proposed workflow for the Lewis acid-catalyzed synthesis of quinazolines.

Data Summary: Representative Yields
EntryAldehyde (R'-CHO)ProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-4-methyl-6-(trifluoromethyl)quinazoline585
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)quinazoline682
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methyl-6-(trifluoromethyl)quinazoline588
4Furfural2-(Furan-2-yl)-4-methyl-6-(trifluoromethyl)quinazoline475

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Application II: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

The Ugi reaction is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acylamino amides, which are excellent scaffolds for peptidomimetics and drug discovery programs.[10][11] In this application, the aldehyde functionality of this compound serves as the carbonyl component.

Experimental Protocol: Ugi Synthesis of α-Acylamino Amides

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • In a screw-cap vial, dissolve this compound (e.g., 0.5 mmol, 94.5 mg) in methanol (2 mL).

  • Add the amine (0.5 mmol) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine. Causality Note: While all components can be mixed at once, pre-stirring the aldehyde and amine can favor the formation of the key iminium intermediate, sometimes improving yields.[11]

  • Add the carboxylic acid (0.5 mmol) followed by the isocyanide (0.5 mmol).

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS. For many Ugi reactions, the product may precipitate directly from the reaction mixture.[10]

  • If precipitation occurs, collect the product by vacuum filtration, wash with cold methanol, and dry in vacuo.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the residue via flash column chromatography or preparative HPLC to obtain the pure Ugi product.

Ugi Reaction Mechanism

The Ugi reaction mechanism proceeds via the formation of an iminium ion, which is then trapped by the isocyanide and subsequently the carboxylate, followed by a characteristic Mumm rearrangement.

Ugi_Mechanism Ugi Reaction Pathway Aldehyde Ar-CHO Imine Iminium Ion [Ar-CH=NR1H]+ Aldehyde->Imine Amine R1-NH2 Amine->Imine + H+ Acid R2-COOH Adduct α-Adduct Acid->Adduct + Isocyanide R3-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium + Imine->Nitrilium Nitrilium->Adduct Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Caption: Key steps in the Ugi four-component reaction mechanism.

Application III: Passerini Three-Component Reaction (P-3CR)

Discovered in 1921, the Passerini reaction is the oldest isocyanide-based MCR and remains a powerful tool for synthesizing α-acyloxy amides.[12][13] Unlike the Ugi reaction, it does not involve an amine component. The reaction provides a different, yet equally valuable, molecular scaffold from the same aldehyde starting material.

Experimental Protocol: Passerini Synthesis of α-Acyloxy Amides

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (e.g., Benzoic Acid) (1.2 equiv)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry reaction vial, add this compound (e.g., 0.5 mmol, 94.5 mg) and the carboxylic acid (0.6 mmol).

  • Add anhydrous DCM (3 mL) and stir to dissolve.

  • Add the isocyanide (0.6 mmol) dropwise to the solution at room temperature.

  • Seal the vial and stir for 48-72 hours. Causality Note: The Passerini reaction is often slower than the Ugi reaction and is typically performed in aprotic solvents like DCM to favor the proposed concerted, less polar transition state.[12][14]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL) to remove excess carboxylic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the pure α-acyloxy amide.

Passerini Reaction Mechanism

The mechanism is generally believed to proceed through a concerted, trimolecular transition state, although an ionic pathway can operate in polar solvents.

Passerini_Mechanism Passerini Reaction Workflow Reactants Aldehyde + Carboxylic Acid + Isocyanide TS Trimolecular Transition State Reactants->TS Aprotic Solvent Adduct Intermediate Adduct TS->Adduct Product Passerini Product (α-Acyloxy Amide) Adduct->Product Mumm Rearrangement

Caption: A simplified representation of the concerted Passerini reaction pathway.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, drug-like molecules. As demonstrated, its unique electronic and structural features can be effectively harnessed in a variety of multicomponent reactions to rapidly generate diverse libraries of quinazolines, α-acylamino amides, and α-acyloxy amides. The protocols outlined herein provide a robust starting point for researchers aiming to explore novel chemical space. The continued application of this and similar fluorinated building blocks in other MCRs, such as the Povarov, Biginelli, or Strecker reactions, promises to be a fruitful endeavor in the ongoing quest for new therapeutic agents.[6][15]

References

Application Notes and Protocols for the Grignard Reaction with 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for successfully performing a Grignard reaction with 2-amino-5-(trifluoromethyl)benzaldehyde. This protocol is designed to address the inherent challenges posed by the substrate's functional groups—a nucleophilic primary amine, an electrophilic aldehyde, and an electron-withdrawing trifluoromethyl group. The procedure is structured in three critical stages: protection of the amine, the Grignard addition, and subsequent deprotection to yield the desired α-substituted-2-amino-5-(trifluoromethyl)phenyl)methanol.

Introduction: Navigating the Synthetic Challenges

The synthesis of α-substituted-(2-amino-5-(trifluoromethyl)phenyl)methanols is of significant interest in medicinal chemistry due to the prevalence of the aminobenzyl alcohol moiety in pharmacologically active compounds. The Grignard reaction, a powerful tool for carbon-carbon bond formation, presents a direct route to these structures.[1][2] However, the straightforward application of a Grignard reagent to this compound is destined to fail. The acidic proton of the primary amine is highly reactive towards the strongly basic Grignard reagent, leading to quenching of the reagent and preventing the desired nucleophilic attack at the carbonyl carbon.[3]

To circumvent this, a protection-deprotection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality in this context. It is readily introduced, stable under the basic conditions of the Grignard reaction, and can be efficiently removed under acidic conditions that are compatible with the final alcohol product.[4][5] The electron-withdrawing trifluoromethyl group, while increasing the electrophilicity of the carbonyl, does not typically interfere with the Grignard addition but its influence on the aromatic system should be noted.

This protocol provides a detailed, step-by-step methodology for the Boc protection of this compound, the subsequent Grignard reaction with a representative Grignard reagent (methylmagnesium bromide), and the final deprotection to yield the target amino alcohol.

Experimental Overview

The overall synthetic route is depicted in the workflow diagram below.

Grignard Reaction Workflow cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection & Final Product start This compound boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection protected_aldehyde tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate boc_protection->protected_aldehyde grignard_reaction Grignard Addition (Anhydrous Ether/THF) protected_aldehyde->grignard_reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->grignard_reaction alkoxide Intermediate Alkoxide grignard_reaction->alkoxide acid_workup Acidic Workup & Deprotection (e.g., HCl or TFA) alkoxide->acid_workup final_product α-Substituted-(2-amino-5-(trifluoromethyl)phenyl)methanol acid_workup->final_product

Caption: Overall workflow for the Grignard reaction with this compound.

Part 1: Protection of the Amine Group

Objective: To protect the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

Reaction:

Materials
Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound189.1410.01.89 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.02.40 g
Triethylamine (Et₃N)101.1912.01.67 mL
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--2 x 25 mL
Brine--25 mL
Anhydrous magnesium sulfate (MgSO₄)--As needed
Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Addition of Base and Boc Anhydride: To the stirred solution, add triethylamine (1.67 mL, 12.0 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (twice) and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a white solid.

Part 2: Grignard Reaction

Objective: To perform the nucleophilic addition of a Grignard reagent to the Boc-protected aminobenzaldehyde. This protocol uses methylmagnesium bromide as an example.

Reaction:

Materials
Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate289.255.01.45 g
Methylmagnesium bromide (3.0 M in diethyl ether)-6.02.0 mL
Anhydrous diethyl ether or Tetrahydrofuran (THF)--30 mL
Saturated aqueous ammonium chloride (NH₄Cl)--20 mL
Protocol
  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Dissolution of Substrate: Dissolve tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate (1.45 g, 5.0 mmol) in 20 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Addition of Grignard Reagent: To the reaction flask, add methylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol) via syringe under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reaction: Add the solution of the protected aldehyde from the dropping funnel dropwise to the stirred Grignard reagent solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol. This intermediate is often taken directly to the deprotection step without further purification.

Part 3: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to yield the final amino alcohol product.

Reaction:

Materials
Reagent/SolventQuantity
Crude Boc-protected amino alcohol~5.0 mmol
Dichloromethane (DCM) or Ethyl Acetate20 mL
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane5-10 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)As needed
Diethyl etherAs needed
Protocol
  • Dissolution: Dissolve the crude Boc-protected amino alcohol from the previous step in 20 mL of dichloromethane or ethyl acetate in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (5 mL) or 4M HCl in dioxane (10 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in diethyl ether (30 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The final product, α-substituted-(2-amino-5-(trifluoromethyl)phenyl)methanol, can be purified by flash column chromatography or recrystallization.

Characterization of the Final Product

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the benzylic proton (CH-OH), the hydroxyl proton (which may be broad and exchangeable with D₂O), and the amino protons (which will also be broad and exchangeable).

  • ¹³C NMR: Look for signals corresponding to the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).[6]

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.[6]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Reaction_Mechanism cluster_0 Stage 1: Boc Protection cluster_1 Stage 2: Grignard Addition cluster_2 Stage 3: Deprotection amine R-NH₂ boc2o (Boc)₂O protected_amine R-NHBoc boc2o->protected_amine Base aldehyde Ar-CHO (Protected) grignard R'-MgX intermediate [Ar-CH(O⁻MgX⁺)-R'] grignard->intermediate Nucleophilic Attack intermediate_deprot [Ar-CH(OH)-R'] (Protected) intermediate->intermediate_deprot H₂O Workup acid H⁺ final_product Ar(NH₂)-CH(OH)-R' acid->final_product Boc Cleavage

Caption: Simplified mechanism of the three-stage synthesis.

Safety and Handling
  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.[7]

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids: Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The quenching of Grignard reactions is exothermic. Perform the addition of the quenching agent slowly and with cooling.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no yield in Grignard reactionWet glassware or solvents; impure magnesium.Thoroughly dry all glassware in an oven. Use anhydrous solvents. Activate magnesium with a crystal of iodine or by crushing if the reaction does not initiate.[7][8]
Incomplete Boc protectionInsufficient (Boc)₂O or base; short reaction time.Use a slight excess of (Boc)₂O and base. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of side productsReaction temperature too high; impure reagents.Maintain low temperatures during the Grignard addition. Use purified starting materials.
Difficult deprotectionIncomplete reaction.Increase the reaction time or the amount of acid. Ensure the Boc-protected intermediate is fully dissolved.

References

Synthesis of quinoline derivatives from 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 6-(Trifluoromethyl)quinoline Derivatives from 2-Amino-5-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a detailed protocol for the synthesis of 6-(trifluoromethyl)quinoline derivatives, utilizing this compound as a versatile starting material. We focus on the Friedländer annulation, a robust and efficient method for constructing the quinoline core from this specific precursor. This document offers in-depth mechanistic insights, a step-by-step experimental protocol, data interpretation, and troubleshooting advice to empower researchers in the synthesis of novel quinoline-based compounds for drug discovery and development.

Background and Rationale: The Strategic Advantage of Trifluoromethylated Quinolines

Quinolines are nitrogen-containing heterocyclic compounds that form the structural basis for a multitude of therapeutic agents with diverse activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6] Their versatile chemical nature allows for functionalization at various positions, enabling the fine-tuning of their pharmacological profiles.[7]

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the -CF3 group can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Increase Lipophilicity: Improving membrane permeability and cellular uptake.

  • Modulate pKa: Affecting the ionization state and solubility of the compound.

  • Improve Binding Affinity: Through favorable interactions with enzyme active sites.

Starting with this compound places the crucial -CF3 group at what will become the 6-position of the quinoline ring system, a substitution pattern found in numerous biologically active molecules.[8][9]

Synthetic Strategy: The Friedländer Annulation

While several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, the Friedländer synthesis is exceptionally well-suited for the conversion of 2-aminoaryl aldehydes or ketones.[10][11] It involves the condensation of a 2-aminoaryl aldehyde (or ketone) with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester), followed by a cyclodehydration reaction.[12][13]

The primary advantages of the Friedländer synthesis for this specific application are:

  • Direct and Convergent: It directly utilizes the functional groups of this compound.

  • High Regioselectivity: The reaction proceeds unambiguously to form the desired quinoline isomer.

  • Versatility: A wide range of α-methylene ketones can be used, allowing for diverse substitutions on the newly formed pyridine ring of the quinoline system.

The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, Lewis acids) or bases (e.g., KOH, piperidine).[14]

General Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product SM1 2-Amino-5-(trifluoromethyl) benzaldehyde Reaction Friedländer Annulation (Acid or Base Catalysis) SM1->Reaction 1. Condensation SM2 α-Methylene Ketone (e.g., Acetone, Ethyl Acetoacetate) SM2->Reaction 1. Condensation Workup Reaction Quenching & Crude Isolation Reaction->Workup 2. Cyclodehydration Purification Recrystallization or Column Chromatography Workup->Purification Product Substituted 6-(Trifluoromethyl)quinoline Purification->Product

Caption: General experimental workflow for the synthesis of 6-(trifluoromethyl)quinolines.

Reaction Mechanism

The Friedländer synthesis proceeds via two plausible pathways depending on the catalytic conditions (acid or base). The core transformation involves an initial aldol-type condensation followed by cyclization and dehydration.[12][14]

G cluster_mechanism Simplified Friedländer Mechanism A 2-Amino-5-(CF3)benzaldehyde + Ketone (R-CH2-CO-R') B Step 1: Aldol Condensation (Base or Acid Catalyzed) A->B E Intermediate: α,β-Unsaturated Ketone A->E Forms Schiff Base first (Alternative Pathway) C Intermediate: β-Hydroxy Ketone D Dehydration F Step 2: Intramolecular Michael Addition (Cyclization) E->F G Cyclized Intermediate F->G H Dehydration (Aromatization) G->H I Product: 6-(CF3)quinoline H->I

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-methyl-6-(trifluoromethyl)quinoline via a base-catalyzed Friedländer reaction.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium hydroxide (KOH) is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetone (10-20 eq, serves as reactant and solvent)

  • Potassium hydroxide (KOH), pellets (0.2-0.5 eq)

  • Ethanol (optional co-solvent)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.89 g, 10 mmol).

  • Reagent Addition: Add acetone (e.g., 25 mL) and ethanol (e.g., 10 mL) to dissolve the starting material.

  • Catalyst Addition: While stirring, add potassium hydroxide pellets (e.g., 0.28 g, 5 mmol) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-70°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting benzaldehyde spot indicates reaction completion. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (e.g., 30 mL) and ethyl acetate (e.g., 30 mL).

    • Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent to yield the final product as a solid or oil.

Data and Expected Results

The following table summarizes the key parameters for the synthesis of 2-methyl-6-(trifluoromethyl)quinoline.

ParameterValue
Starting Material This compound
Reactant Acetone
Catalyst Potassium Hydroxide (KOH)
Product 2-methyl-6-(trifluoromethyl)quinoline
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.19 g/mol
Typical Yield 75-90%
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ ~8.1 (d), 7.9 (s), 7.7 (d), 7.4 (d), 2.7 (s, 3H) ppm
¹⁹F NMR (CDCl₃) δ ~-62.5 ppm
MS (ESI+) m/z 212.07 [M+H]⁺

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Use a stronger base or an acid catalyst (e.g., p-TsOH) if base catalysis is inefficient.- Ensure starting material purity.
Product loss during work-up.- Perform multiple extractions to ensure complete recovery.- Be careful during solvent removal to avoid loss of volatile product.
Side Product Formation Self-condensation of acetone.- Add the catalyst portion-wise or at a lower temperature initially.- Do not use an excessive amount of base.
Formation of tar-like substances.- This can occur with harsh acidic conditions.[15] If using an acid catalyst, ensure it is not overly concentrated.- Lower the reaction temperature.
Difficult Purification Product co-elutes with impurities.- Optimize the solvent system for column chromatography. Try different solvent polarities or a different solvent system (e.g., dichloromethane/methanol).- Consider recrystallization as an alternative purification method.

Conclusion

The Friedländer annulation provides a powerful and direct route for the synthesis of valuable 6-(trifluoromethyl)quinoline derivatives from this compound. This protocol offers a reliable and scalable method for accessing these important scaffolds. The versatility of the α-methylene ketone component allows for the generation of a diverse library of substituted quinolines, making this a vital tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and potential challenges, scientists can effectively apply and adapt this methodology to create novel compounds with enhanced therapeutic potential.

References

Application Note: Strategic Derivativation of 2-Amino-5-(trifluoromethyl)benzaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the strategic derivatization of 2-Amino-5-(trifluoromethyl)benzaldehyde, a privileged scaffold in medicinal chemistry. We will explore core chemical transformations, including Schiff base formation and reductive amination, culminating in the synthesis of quinazoline derivatives. The rationale behind experimental design, step-by-step protocols, and methods for library generation for biological screening are discussed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel bioactive compounds.

Part 1: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a highly valuable starting material in drug discovery for several key reasons:

  • Bifunctional Reactivity: The presence of both an amine (-NH₂) and an aldehyde (-CHO) group allows for a wide range of chemical transformations. These functional groups can react sequentially or in concert to build complex heterocyclic systems.

  • The Trifluoromethyl (-CF₃) Group Advantage: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can profoundly enhance its pharmacological profile.[1] Key benefits include:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by enzymes, which can increase a drug's half-life.[1]

    • Increased Lipophilicity: The -CF₃ group increases a molecule's lipid solubility, which can improve its ability to cross biological membranes and reach its target.[2]

    • Modulation of Target Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, leading to stronger and more selective interactions with biological targets.[1][3]

    • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing for fine-tuning of a compound's steric and electronic properties.[1][3]

Part 2: Core Derivatization Strategies

Two fundamental and robust reactions for derivatizing this compound are Schiff base formation and reductive amination. These methods are well-suited for generating diverse libraries of compounds for high-throughput screening.

Strategy 1: Schiff Base Formation

Principle and Rationale: The condensation reaction between the primary amine of the scaffold and an aldehyde or ketone from a diverse building block library forms an imine, also known as a Schiff base. This reaction is typically acid-catalyzed and reversible. Schiff bases themselves can be screened for biological activity or serve as key intermediates for further transformations.[4][5] The resulting C=N double bond is a critical pharmacophore in many biologically active molecules.[6]

Detailed Protocol: Synthesis of a Schiff Base Derivative

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol. In a separate vial, dissolve 1.0 mmol of a selected primary amine (e.g., aniline) in 5 mL of ethanol.

  • Reaction Setup: Add the aniline solution to the benzaldehyde solution with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4][5]

  • Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.[5] Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton in the ¹H NMR spectrum.

Strategy 2: Reductive Amination

Principle and Rationale: Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[7][8] It involves the initial formation of an imine (as in Schiff base synthesis), which is then reduced in situ to a secondary amine without isolating the imine intermediate.[9] This one-pot procedure is highly efficient for creating libraries of substituted secondary amines.[10] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for imines over aldehydes.[8][10]

Detailed Protocol: Synthesis of a Secondary Amine Derivative

  • Reagent Preparation: To a solution of 1.0 mmol of this compound in 15 mL of 1,2-dichloroethane (DCE), add 1.0 mmol of a primary or secondary amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture in one portion.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Advanced Derivatization: Synthesis of Quinazolines

The this compound scaffold is an excellent precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimalarial properties.[11][12]

Principle and Rationale: A common and efficient method for synthesizing 2-substituted quinazolines is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols (which can be formed in situ from the benzaldehyde) with aldehydes.[13] This method is valued for its operational simplicity and tolerance of various functional groups.

Detailed Protocol: Synthesis of a 2-Substituted Quinazoline

  • Reagent Preparation: In a sealed tube, combine 1.0 mmol of this compound, 1.2 mmol of a chosen aldehyde, 10 mol% of copper(I) iodide (CuI), and 2.0 mmol of an ammonium salt (e.g., ammonium chloride) in 5 mL of a suitable solvent like DMSO.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the quinazoline derivative using spectroscopic methods (NMR, MS) and compare with literature data for known compounds.[13]

Part 4: Workflow for Library Generation and Screening

The generation of a chemical library from the this compound scaffold for biological screening follows a systematic workflow. The goal is to maximize chemical diversity to increase the probability of identifying a "hit" compound with the desired biological activity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Processing & QC cluster_2 Phase 3: Screening & Analysis A Scaffold Selection (this compound) C Parallel Synthesis (e.g., Schiff Base, Reductive Amination) A->C B Building Block Library Selection (Diverse Amines, Aldehydes) B->C D Purification (e.g., HPLC, Column Chromatography) C->D E Quality Control (LC-MS, NMR for purity & identity) D->E F Compound Library Plating (DMSO Stocks in Microtiter Plates) E->F G High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) F->G H Hit Identification (Compounds showing desired activity) G->H I Hit Confirmation & Dose-Response H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: Workflow for library synthesis and biological screening.

Data Presentation: Example Virtual Library

The following table illustrates a hypothetical set of derivatives that could be synthesized from this compound, along with their expected properties. This structured data is essential for tracking library members and their subsequent screening results.

Compound ID Derivatization Method Reactant (R-Group) Expected Yield (%) Purity (%) Hypothetical IC₅₀ (µM)
LIB-CF3-001 Schiff Base FormationAniline85>9512.5
LIB-CF3-002 Schiff Base Formation4-Fluoroaniline82>958.2
LIB-CF3-003 Reductive AminationBenzylamine75>9525.1
LIB-CF3-004 Reductive AminationMorpholine78>95>50
LIB-CF3-005 Quinazoline SynthesisBenzaldehyde65>951.8
LIB-CF3-006 Quinazoline Synthesis4-Chlorobenzaldehyde62>950.9

Conclusion

This compound is a powerful and versatile starting material for the construction of compound libraries aimed at biological screening. Its unique combination of reactive functional groups and the beneficial properties of the trifluoromethyl group make it an attractive scaffold for medicinal chemists. The synthetic protocols outlined in this application note, from simple Schiff base formation to the construction of complex quinazoline heterocycles, provide a robust foundation for generating chemically diverse molecules with high potential for biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-(trifluoromethyl)benzaldehyde by column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with purifying this specific polar aromatic compound. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflow effectively.

Understanding the Molecule: Key Purification Challenges

This compound is a polar molecule due to the presence of a primary amine (-NH₂) and an aldehyde (-CHO) group. The trifluoromethyl (-CF₃) group also influences the molecule's electronic properties and lipophilicity.[1][2] These functional groups are central to the challenges encountered during purification:

  • Strong Adsorption: The polar amine and aldehyde groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution, significant peak tailing, or even irreversible adsorption.[3][4]

  • Co-elution of Impurities: Synthesis of this benzaldehyde derivative can result in closely related impurities, such as starting materials or side-products, which may have similar polarities, making separation difficult.[5]

  • Compound Stability: While relatively stable, aromatic aldehydes can be susceptible to oxidation, especially when adsorbed on an active surface like silica for extended periods.[5]

This guide provides solutions and troubleshooting strategies to overcome these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is showing significant peak tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic amine-containing compound and the acidic stationary phase (silica gel). The primary amino group (-NH₂) is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface.

Causality: This interaction is a type of chemisorption that slows the desorption rate of the molecule, causing a portion of the analyte to lag behind the main band, resulting in a "tail."

Solutions:

  • Mobile Phase Modification: The most effective solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.[4]

    • Ammonia: A solution of 1-2% ammonia in methanol can also be used as a polar component of the mobile phase, serving a similar purpose.

  • Use of Deactivated Silica: For particularly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by preparing the slurry in a solvent containing 1% TEA.

Q2: I'm struggling to get good separation between my product and a closely running impurity. How can I optimize my solvent system?

A2: Achieving good separation (resolution) is dependent on exploiting the subtle differences in polarity between your desired compound and the impurities. If they co-elute, your current mobile phase is not providing enough selectivity.

Strategies for Optimization:

  • Go Isocratic with Low Polarity: Start by finding a solvent system with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) where your compound has a low Rf value (retention factor) on a TLC plate, ideally between 0.2 and 0.3. This maximizes the interaction with the stationary phase, providing more opportunity for separation.

  • Change Solvent Selectivity: If adjusting the ratio of your current solvents (e.g., Hexane/Ethyl Acetate) doesn't work, you need to change the nature of the polar solvent. Different solvents interact with your compound and the stationary phase in unique ways.

    • Instead of Ethyl Acetate, try Dichloromethane (DCM) or a mixture like Hexane/DCM/Methanol .

    • Consider using Toluene instead of Hexane as the non-polar component to leverage π-π interactions with the aromatic ring.

  • Implement Gradient Elution: Start with a low-polarity mobile phase to allow the components to separate at the top of the column. Then, gradually increase the polarity of the mobile phase over the course of the run.[4] This will elute the less polar impurities first, followed by your more retained product, often resulting in sharper peaks and better separation.

Q3: My product seems to be stuck on the column. Even after flushing with a very polar solvent, I'm getting a low yield. What's happening?

A3: This issue, known as irreversible adsorption, can be a significant problem with polar compounds like this amine.[4] If the interaction with the silica is too strong, your compound may not elute under standard conditions.

Possible Causes & Solutions:

  • Highly Active Silica: The silica gel may be too "hot" (highly activated). Ensure it hasn't been oven-dried at excessively high temperatures, which removes all deactivating water molecules.

  • Incorrect Sample Loading: Loading the sample in a solvent that is too strong (too polar) can cause the compound to streak down the column initially instead of forming a tight band. Always dissolve your sample in a minimal amount of the mobile phase or a less polar solvent. Dry loading onto a small amount of silica is often the best method.

  • Chemical Reaction/Degradation: Although less common, the aldehyde could potentially react on the acidic silica surface. Purifying the compound quickly and without unnecessary delays on the column is advisable.

  • Recovery Strategy: To recover a "stuck" compound, you may need to flush the column with a highly polar and basic solvent system, such as 5-10% Methanol in DCM with 1% TEA or ammonia. This is a last resort as it will likely co-elute all remaining compounds.

Q4: How do I choose the right stationary and mobile phases to begin with?

A4: The selection of the stationary and mobile phases is critical for successful chromatography.[6] For a polar aromatic compound like this compound, a normal-phase setup is the standard starting point.[3][7]

Phase Selection Protocol:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[8]

  • Mobile Phase (Eluent) Development: This is determined empirically using Thin-Layer Chromatography (TLC).

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in a series of test solvents of varying polarity. Good starting systems include mixtures of Hexane and Ethyl Acetate (EtOAc).

    • Analyze the results:

      • If the spot stays at the baseline (Rf = 0), the solvent is not polar enough. Increase the proportion of EtOAc.

      • If the spot runs with the solvent front (Rf = 1), the solvent is too polar. Decrease the proportion of EtOAc.

      • The ideal solvent system will give your product an Rf value of approximately 0.2-0.35 . This ensures the compound moves slowly enough to separate from impurities but fast enough to elute in a reasonable volume of solvent.

Solvent System Trial Observation on TLC Next Step
9:1 Hexane:EtOAcProduct Rf ≈ 0.1Increase polarity. Try 8:2 Hexane:EtOAc.
7:3 Hexane:EtOAcProduct Rf ≈ 0.3Good starting point for the column.
1:1 Hexane:EtOAcProduct Rf ≈ 0.8Decrease polarity. Try 8:2 Hexane:EtOAc.
100% EtOAcProduct Rf ≈ 0.95Drastically decrease polarity. Start with 95:5 Hexane:EtOAc.

Experimental Protocol: Step-by-Step Guide

This protocol outlines a standard procedure for purifying this compound using flash column chromatography.

1. Preparation of the Column (Slurry Packing)

  • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 8:2 Hexane:EtOAc).[4] The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, avoiding any air bubbles or cracks.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

2. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection

  • Gently add your mobile phase to the column, being careful not to disturb the top surface.

  • Begin eluting the column, applying pressure to achieve a steady flow rate.

  • Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your purification.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

4. Product Isolation

  • Combine the fractions that contain only the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Diagrams

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Develop Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Start Problem Identified: Poor Separation CheckRf Is Product Rf between 0.2-0.35? Start->CheckRf AdjustPolarity Adjust Solvent Ratio for optimal Rf CheckRf->AdjustPolarity No IsTailing Is Peak Tailing Observed? CheckRf->IsTailing Yes AdjustPolarity->CheckRf ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> DCM) Gradient Implement Gradient Elution ChangeSolvent->Gradient Success Separation Achieved Gradient->Success IsTailing->ChangeSolvent No AddTEA Add 0.5-1% Triethylamine to Mobile Phase IsTailing->AddTEA Yes AddTEA->ChangeSolvent

Caption: Decision tree for troubleshooting poor separation.

Safety and Handling

This compound should be handled with appropriate care.

  • Hazards: Causes skin, eye, and respiratory irritation.[9][10] Harmful if swallowed.[9]

  • Precautions: Always handle this chemical in a well-ventilated fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[9]

By understanding the chemical properties of this compound and applying these systematic troubleshooting principles, you can significantly improve the efficiency and success of your purification efforts.

References

Technical Support Center: Optimizing Reaction Yield for 2-Amino-5-(trifluoromethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both an amino and an aldehyde group on the same aromatic ring, coupled with the electron-withdrawing trifluoromethyl moiety, makes it a versatile precursor for a variety of complex molecular architectures.[1] However, the synthesis of this compound can present several challenges, from achieving high yields to ensuring the purity of the final product. This guide will focus on a common and effective synthetic route: the Buchwald-Hartwig amination of 2-Chloro-5-(trifluoromethyl)benzaldehyde.[2]

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

A robust method for the synthesis of this compound is the palladium-catalyzed cross-coupling of 2-Chloro-5-(trifluoromethyl)benzaldehyde with an ammonia surrogate, followed by hydrolysis. This approach, known as the Buchwald-Hartwig amination, offers high functional group tolerance and generally good yields.[3]

Synthetic Workflow cluster_0 Buchwald-Hartwig Coupling A 2-Chloro-5-(trifluoromethyl)benzaldehyde F Intermediate Imine A->F Heat B Ammonia Surrogate (e.g., Benzophenone Imine) B->F Heat C Pd Catalyst & Ligand C->F Heat D Base (e.g., NaOtBu) D->F Heat E Solvent (e.g., Toluene) E->F Heat G Acidic Workup (Hydrolysis) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via the Buchwald-Hartwig amination.

Q1: My reaction shows low conversion of the starting material, 2-Chloro-5-(trifluoromethyl)benzaldehyde. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) active catalyst can be sensitive to air and moisture.[4]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. If you are using a Pd(II) precatalyst, ensure its complete reduction to Pd(0).

  • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the coupling with an aryl chloride.[5]

    • Solution: For electron-deficient aryl chlorides like your starting material, bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos are often effective. Consider screening a few different ligands to find the optimal one for your specific substrate.

  • Base Strength: A sufficiently strong base is required to deprotonate the amine and facilitate the catalytic cycle.[5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Ensure it is fresh and has been handled under anhydrous conditions.

  • Reaction Temperature: The oxidative addition of aryl chlorides to Pd(0) can be sluggish and may require elevated temperatures.[5]

    • Solution: If you are running the reaction at a lower temperature, try increasing it to 80-110 °C. Monitor the reaction for potential decomposition at higher temperatures.

Q2: I am observing the formation of significant side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize their formation?

A2: The formation of side products is a common issue. Identifying them can provide clues to optimize your reaction conditions.

  • Hydrodehalogenation: You may observe the formation of 4-(trifluoromethyl)benzaldehyde, where the chlorine has been replaced by a hydrogen.

    • Cause: This can occur via a competing reaction pathway, often facilitated by moisture or certain catalyst decomposition pathways.

    • Solution: Ensure strictly anhydrous conditions. Using a well-defined Pd(0) precatalyst can sometimes minimize this side reaction.

  • Diarylamine Formation: Although less likely when using an ammonia surrogate, if any primary amine product is formed and not fully hydrolyzed from the imine intermediate, it can react with another molecule of the aryl chloride to form a diarylamine.

    • Solution: This is generally minimized by using an ammonia surrogate like benzophenone imine, which is then hydrolyzed in a separate step. If using aqueous ammonia directly, careful control of stoichiometry and reaction time is crucial.[6][7]

  • Formation of Aryl Alcohol: Reaction with hydroxide ions (if present as an impurity or from the base) can lead to the formation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.[6]

    • Solution: Use a high-purity base and anhydrous solvents to minimize the presence of hydroxide.

Side_Reactions SM 2-Chloro-5-(trifluoromethyl)benzaldehyde P Desired Product: This compound SM->P Desired Pathway (Buchwald-Hartwig) SP1 Hydrodehalogenation: 4-(trifluoromethyl)benzaldehyde SM->SP1 Side Reaction 1 SP2 Diarylamine Formation SM->SP2 Side Reaction 2 SP3 Aryl Alcohol Formation SM->SP3 Side Reaction 3

Caption: Potential reaction pathways in the synthesis.

Q3: The purification of the final product is proving difficult. What is the best approach to obtain pure this compound?

A3: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.[8]

  • Column Chromatography: This is the most common method for purifying research-scale reactions.

    • Stationary Phase: Standard silica gel can be used. However, due to the basic nature of the amino group, streaking and poor separation can occur.[9]

    • Optimization:

      • Amine-Treated Silica: Using an amine-functionalized silica can improve peak shape and separation.[10]

      • Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel, leading to better separation.[9]

  • Extraction: A thorough aqueous workup is crucial before chromatography.

    • Procedure: After hydrolysis of the imine intermediate, neutralize the reaction mixture carefully. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Crystallization: If the product is a solid and you have a reasonably pure crude material, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination preferred over classical nucleophilic aromatic substitution (SNAr) for this synthesis?

A1: Classical SNAr reactions typically require strong activation of the aromatic ring by electron-withdrawing groups positioned ortho or para to the leaving group.[11] While the trifluoromethyl group is electron-withdrawing, the activation may not be sufficient for a facile reaction with ammonia under mild conditions. The Buchwald-Hartwig amination, being a transition-metal-catalyzed process, has a much broader substrate scope and can effectively couple aryl chlorides with amines under more manageable conditions.[2]

Q2: What is the role of the phosphine ligand in the catalytic cycle?

A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12] The steric bulk and electronic properties of the ligand are critical for achieving high catalytic turnover and preventing catalyst decomposition.

Q3: Can I use aqueous ammonia directly instead of an ammonia surrogate?

A3: While recent advancements have shown the feasibility of using aqueous ammonia in Buchwald-Hartwig reactions, it can be more challenging.[6][7] Potential complications include catalyst instability in the presence of a high concentration of water and competing hydroxylation side reactions.[6] For initial optimizations and smaller-scale syntheses, using an ammonia surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide is often more reliable.[13]

Q4: How does the trifluoromethyl group influence the reaction?

A4: The strongly electron-withdrawing trifluoromethyl group has a significant impact on the reactivity of the starting material. It makes the aryl chloride more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.[1] This electronic effect is a key reason why the Buchwald-Hartwig amination is a suitable method for this transformation.

Optimized Reaction Conditions

The following table provides a starting point for optimizing the Buchwald-Hartwig amination step. Note that these conditions may require further refinement based on your specific experimental setup and observations.

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-5-(trifluoromethyl)benzaldehydeCommercially available precursor.[14]
Amine Source Benzophenone imine (1.2 equiv.)Reliable ammonia surrogate, minimizes diarylamine formation.[13]
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Common and effective Pd(0) source.[5]
Ligand BrettPhos (2-4 mol%)Bulky, electron-rich ligand suitable for aryl chlorides.
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base.[5]
Solvent Toluene or Dioxane (anhydrous, degassed)Common solvents for this reaction.[15]
Temperature 100 °CSufficient to promote oxidative addition of the aryl chloride.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Workup Acidic hydrolysis (e.g., 1M HCl)Cleaves the imine to reveal the primary amine.

Conclusion

The synthesis of this compound is an achievable goal with careful attention to reaction conditions and potential pitfalls. The Buchwald-Hartwig amination offers a powerful and versatile route. By understanding the underlying chemistry and anticipating potential challenges, researchers can effectively troubleshoot their experiments and optimize the yield and purity of this important synthetic intermediate.

References

Identifying side products in the synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this valuable intermediate. Our goal is to provide you with in-depth technical guidance rooted in mechanistic principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yields a significant amount of an isomeric product. What is it and how can I avoid it?

Answer: The most common isomeric side product is 4-Amino-3-(trifluoromethyl)benzaldehyde . Its formation is a direct consequence of the directing effects of the substituents on the aniline ring during electrophilic aromatic substitution, such as in the Vilsmeier-Haack or related formylation reactions.

  • Causality: The amino group (-NH₂) is a strong activating, ortho-, para- director, while the trifluoromethyl group (-CF₃) is a deactivating, meta- director. In 4-(trifluoromethyl)aniline, the positions ortho to the amino group are C2 and C6, and the positions meta to the trifluoromethyl group are C2 and C6. Both groups, therefore, direct the incoming electrophile (the formylating agent) to the C2 and C6 positions. While the desired product is formed by substitution at the C2 position, substitution at the C6 position is also possible, leading to the formation of 4-Amino-3-(trifluoromethyl)benzaldehyde. Steric hindrance from the bulky trifluoromethyl group can influence the ortho- position selectivity.

  • Mitigation Strategies:

    • Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the formylation.

    • Choice of Formylating Agent: The steric bulk of the formylating agent can influence the ortho-isomer ratio. Experimenting with different formylation reagents (e.g., Vilsmeier-Haack vs. Gattermann-Koch) may provide better selectivity.

    • Protecting Groups: Temporarily protecting the amino group can alter its directing effect and may lead to improved regioselectivity. However, this adds extra steps to the synthesis.

Question 2: I've isolated a high molecular weight, insoluble material from my reaction mixture. What is it?

Answer: This is likely a result of the self-condensation of the this compound product. 2-Aminobenzaldehydes are known to be unstable and can readily undergo self-condensation, especially in the presence of acid or upon heating, to form trimers, tetramers, and other polymeric materials[1].

  • Causality: The reaction involves the nucleophilic amino group of one molecule attacking the electrophilic aldehyde group of another, leading to the formation of imines which can then cyclize and polymerize.

  • Mitigation Strategies:

    • Rapid Work-up and Isolation: Once the reaction is complete, it is crucial to work up the reaction mixture promptly and at a low temperature to isolate the product before significant condensation can occur.

    • Avoid Acidic Conditions during Work-up: Neutralize the reaction mixture carefully and avoid strongly acidic conditions during extraction and purification.

    • Storage: Store the purified this compound at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to minimize degradation.

Question 3: My final product is contaminated with a compound that does not contain an aldehyde group. What could it be?

Answer: A likely candidate for this side product is N-(4-(trifluoromethyl)phenyl)formamide . This arises from the formylation of the amino group (N-formylation) instead of the aromatic ring (C-formylation).

  • Causality: The amino group is a nucleophile and can compete with the electron-rich aromatic ring in reacting with the electrophilic formylating agent. This is particularly prevalent if the aromatic ring is deactivated. While the amino group in 4-(trifluoromethyl)aniline is activating, the strong electron-withdrawing nature of the trifluoromethyl group can reduce the ring's nucleophilicity, making N-formylation more competitive.

  • Mitigation Strategies:

    • Reaction Conditions: The choice of formylation reagent and reaction conditions can influence the ratio of C- to N-formylation. For instance, in the Vilsmeier-Haack reaction, using a less reactive formylating agent or milder conditions might favor C-formylation.

    • Purification: N-(4-(trifluoromethyl)phenyl)formamide can typically be separated from the desired product by column chromatography.

Question 4: In the synthesis route involving the reduction of 2-Nitro-5-(trifluoromethyl)benzaldehyde, I am getting incomplete reduction or other side products. What are they and how can I optimize this step?

Answer: When reducing 2-Nitro-5-(trifluoromethyl)benzaldehyde, you may encounter the following issues:

  • Incomplete Reduction: The presence of the starting material, 2-Nitro-5-(trifluoromethyl)benzaldehyde , in your final product indicates that the reduction was not driven to completion.

  • Over-reduction: The aldehyde group can be reduced to an alcohol, yielding 2-Amino-5-(trifluoromethyl)benzyl alcohol .

  • Condensation Products: If the reduction is carried out under conditions that are not carefully controlled, the newly formed amino group can react with the aldehyde, leading to imine formation and subsequent side reactions.

  • Causality and Mitigation:

    • Choice of Reducing Agent: The choice of reducing agent is critical for the selective reduction of the nitro group in the presence of an aldehyde. Common reagents for this transformation include iron powder in acetic acid or ammonium chloride, tin(II) chloride, or catalytic hydrogenation with a carefully selected catalyst (e.g., platinum on carbon) and controlled conditions (temperature, pressure).

    • Reaction Time and Temperature: Ensure sufficient reaction time and optimal temperature to achieve complete conversion of the nitro group. Monitoring the reaction by TLC or LC-MS is highly recommended. To avoid over-reduction of the aldehyde, avoid harsh reducing agents like sodium borohydride or lithium aluminum hydride unless the aldehyde is protected.

    • pH Control: Maintaining a neutral or slightly acidic pH during the work-up can help to minimize the self-condensation of the product.

Summary of Potential Side Products

Side ProductStructureCauseMitigation Strategies
4-Amino-3-(trifluoromethyl)benzaldehydeIsomeric productSubstitution at the C6 position due to directing effects of -NH₂ and -CF₃ groups.Optimize reaction temperature; screen different formylating agents.
Self-condensation Products (Trimers, etc.)High molecular weight polymersInherent instability of 2-aminobenzaldehydes leading to intermolecular reactions.Rapid work-up at low temperatures; avoid acidic conditions; proper storage of the final product.
N-(4-(trifluoromethyl)phenyl)formamideN-formylated starting materialCompetitive formylation of the amino group.Optimize reaction conditions and choice of formylating agent.
2-Nitro-5-(trifluoromethyl)benzaldehydeUnreacted starting materialIncomplete reduction of the nitro precursor.Use a suitable selective reducing agent; optimize reaction time and temperature.
2-Amino-5-(trifluoromethyl)benzyl alcoholOver-reduced productReduction of the aldehyde group in addition to the nitro group.Use a chemoselective reducing agent for the nitro group; protect the aldehyde if necessary.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)aniline

This protocol describes a plausible method for the synthesis of this compound based on the Vilsmeier-Haack reaction.

Materials:

  • 4-(Trifluoromethyl)aniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic, so maintain cooling.

  • Work-up: After stirring for 1 hour, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Reaction Pathway and Side Reactions

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

Vilsmeier-Haack Synthesis start 4-(Trifluoromethyl)aniline intermediate Iminium Salt Intermediate start->intermediate C-Formylation (desired ortho attack) isomer 4-Amino-3-(trifluoromethyl)benzaldehyde start->isomer C-Formylation (competing ortho attack) n_formyl N-(4-(trifluoromethyl)phenyl)formamide start->n_formyl N-Formylation reagent Vilsmeier Reagent (DMF, POCl₃) hydrolysis Hydrolysis (H₂O) product This compound intermediate->product condensation Self-condensation Products product->condensation Self-condensation

Caption: Vilsmeier-Haack synthesis of the target molecule and major side reactions.

Product Instability product This compound dimer Dimer Intermediate product->dimer Intermolecular Condensation trimer Trimer/Polymer dimer->trimer Further Condensation

Caption: Self-condensation pathway of this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedländer synthesis, a classic acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, remains a cornerstone for constructing the quinoline scaffold—a privileged core in medicinal chemistry and materials science.[1][2][3] Despite its utility, the reaction is frequently plagued by low yields, particularly when employing electronically or sterically demanding substituted aldehydes. This guide provides a structured, in-depth approach to troubleshooting these challenges, moving beyond simple procedural adjustments to explain the underlying chemical principles governing success.

Core Reaction Mechanism: Understanding the "Why"

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Friedländer synthesis can proceed via two primary pathways, largely dependent on the reaction conditions.[4][5] Understanding which pathway is likely dominant is key to diagnosing issues.

  • Aldol Condensation Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone, which is often the rate-limiting step.[4][6] This is followed by a cyclodehydration to form the quinoline product. This pathway is common under both acidic and basic conditions.

  • Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino group and the ketone, followed by an intramolecular aldol-type cyclization and subsequent dehydration.[4]

The electronic nature of your substituents can favor one pathway over the other and significantly impact the rate-limiting step, directly affecting your yield.

Friedlander_Mechanism Figure 1: Competing Mechanisms in Friedländer Synthesis cluster_start Starting Materials cluster_path1 Aldol Pathway cluster_path2 Schiff Base Pathway cluster_end SM1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Adduct SM1->A1 Aldol Condensation B1 Schiff Base SM1->B1 Schiff Base Formation SM2 α-Methylene Ketone SM2->A1 Aldol Condensation SM2->B1 Schiff Base Formation A2 Enone Intermediate (-H₂O) A1->A2 Dehydration A3 Cyclized Intermediate (Intramolecular Imine) A2->A3 Product Quinoline A3->Product Dehydration (-H₂O) B2 Cyclized Adduct (Intramolecular Aldol) B1->B2 Tautomerization & Intramolecular Aldol B2->Product Dehydration (-H₂O)

Caption: Figure 1: Competing Mechanisms in Friedländer Synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using substituted aldehydes in the Friedländer synthesis.

Q1: My reaction with an electron-rich 2-aminobenzaldehyde (e.g., with -OCH₃, -NR₂ groups) is giving very low yields. What's happening?

A1: The Root Cause: Reduced Electrophilicity and Nucleophilicity

Electron-donating groups (EDGs) on the 2-aminobenzaldehyde ring create a dual problem. They increase the electron density on the aniline nitrogen, making it more nucleophilic, but they simultaneously decrease the electrophilicity of the aldehyde's carbonyl carbon.[7] This disfavors the initial aldol addition or Schiff base formation, which is often the slowest step. While the amino group is more "active," the carbonyl it needs to react with (or the partner ketone) is less receptive.

Troubleshooting Strategies:

  • Switch to a Stronger Acid Catalyst: A Brønsted acid (like p-TsOH) or a Lewis acid (like ZnCl₂, Sc(OTf)₃) is crucial.[8][9] The acid protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial condensation step.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish initial step. However, monitor carefully for decomposition. Microwave irradiation is an excellent alternative for rapidly achieving high temperatures and often improves yields while reducing reaction times.[10]

  • Consider a "Pre-activation" Strategy: If using a base-catalyzed route, consider forming the enolate of the partner ketone first with a strong base like KOtBu before introducing the electron-rich aldehyde.[11] This ensures a high concentration of the nucleophile is ready to attack the less reactive aldehyde.

Q2: I'm using an electron-poor 2-aminobenzaldehyde (e.g., with -NO₂, -CF₃ groups) and the reaction isn't working. Why?

A2: The Root Cause: Deactivated Amino Group

Electron-withdrawing groups (EWGs) have the opposite effect. They increase the electrophilicity of the aldehyde carbonyl, which is good, but they severely decrease the nucleophilicity of the 2-amino group.[12] This deactivation hinders the final, irreversible cyclization step where the amino group attacks a carbonyl to form the heterocyclic ring.

Troubleshooting Strategies:

  • Shift to Base Catalysis: Strong bases like KOH, NaOH, or piperidine can be more effective here.[8][13] A base-catalyzed reaction does not rely on an activated amino group for the final cyclization. The mechanism will likely favor the initial aldol condensation, driven by the highly electrophilic aldehyde.

  • Use High-Boiling Point Solvents: Solvents like DMF or DMSO can help solubilize potentially poorly soluble starting materials and allow for higher reaction temperatures, which may be necessary to drive the difficult cyclization to completion.[1]

  • Modern Catalytic Systems: For particularly stubborn substrates, explore modern catalytic systems. Metal-organic frameworks (MOFs), certain ionic liquids, and nanocatalysts have been shown to facilitate the reaction under milder conditions where traditional methods fail.[14]

Q3: My main problem is the formation of side products, especially a self-condensed dimer of my ketone. How can I prevent this?

A3: The Root Cause: Competing Reaction Rates

The self-condensation of the ketone (an aldol reaction) is a common side reaction, especially under basic conditions.[8][15] This occurs when the rate of ketone self-condensation is competitive with or faster than the rate of its reaction with the 2-aminobenzaldehyde.

Troubleshooting Strategies:

  • Change the Order of Addition: Add the ketone slowly to a mixture of the 2-aminobenzaldehyde and the catalyst. This keeps the instantaneous concentration of the ketone low, minimizing its opportunity to react with itself.

  • Switch to Acid Catalysis: Acidic conditions generally favor the Friedländer condensation over ketone self-condensation. Catalysts like p-toluenesulfonic acid or even molecular iodine can be highly effective.[4]

  • Use a More Reactive Ketone: If possible, use a ketone with higher α-methylene reactivity (e.g., a 1,3-dicarbonyl compound like ethyl acetoacetate). The significantly more acidic α-protons will favor the desired reaction pathway.

  • Solvent-Free Conditions: Many modern protocols report high yields and reduced side products under solvent-free conditions, often with gentle heating.[10][11] This maximizes reactant concentration, favoring the bimolecular Friedländer reaction over side reactions.

Data & Condition Optimization

The choice of catalyst is highly substrate-dependent. The following table summarizes common catalysts and their typical applications, providing a starting point for your optimization.

Catalyst TypeExamplesBest ForTypical ConditionsReference
Brønsted Acids p-TsOH, TFA, H₂SO₄General purpose, effective for electron-rich aldehydes.Reflux in EtOH, Toluene, or solvent-free, 80-120°C.[4][8]
Lewis Acids ZnCl₂, Sc(OTf)₃, Nd(NO₃)₃·6H₂OActivating stubborn carbonyls, mild conditions.Room temp to 80°C in various solvents.[4][9]
Bases KOH, NaOH, KOtBu, PiperidineElectron-poor aldehydes, highly reactive ketones.Reflux in EtOH, MeOH.[2][11][13]
Modern Catalysts Iodine, Ionic Liquids, MOFsDifficult substrates, green chemistry approaches.Often mild, solvent-free, 50-100°C.[10][14]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis (p-TsOH)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde (1.0 eq).

  • Reagents: Add the α-methylene ketone (1.1 - 1.2 eq) and the solvent (e.g., ethanol or toluene, ~0.2 M concentration).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be isolated by filtration. Otherwise, neutralize the acid with a saturated NaHCO₃ solution, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Procedure for Challenging Substrates (Lewis Acid)
  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-aminoaryl aldehyde (1.0 eq) in a dry solvent (e.g., DCM or 1,2-dichloroethane).

  • Catalyst: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 - 0.1 eq).

  • Reagent Addition: Slowly add the α-methylene ketone (1.1 eq) dropwise at room temperature over 10-15 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., NaHCO₃). Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via column chromatography.

Logical Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Figure 2: Systematic Troubleshooting Flowchart start Low Yield (<30%) check_sm Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) check_sm->analyze_crude If SMs are pure no_product No Product Formed or Only Starting Material analyze_crude->no_product Observation side_products Side Products are Major Component analyze_crude->side_products Observation low_conversion Low Conversion, SM Remains analyze_crude->low_conversion Observation sol_no_product Increase Reactivity: 1. Increase Temperature 2. Screen Catalysts (Acid/Base) 3. Change Solvent no_product->sol_no_product Action sol_side_products Suppress Side Reactions: 1. Change Catalyst Type (Base -> Acid) 2. Lower Temperature 3. Slow Addition of Ketone side_products->sol_side_products Action sol_low_conversion Drive Reaction to Completion: 1. Increase Reaction Time 2. Increase Catalyst Loading 3. Use Microwave Irradiation low_conversion->sol_low_conversion Action

Caption: Figure 2: Systematic Troubleshooting Flowchart.

References

Storage and handling guidelines for 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Amino-5-(trifluoromethyl)benzaldehyde (CAS No. 1288999-05-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and utilization of this versatile chemical intermediate. This guide moves beyond standard data sheets to offer practical, field-tested insights and troubleshooting solutions for common experimental challenges.

Core Compound Properties & Safety

This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and an electrophilic aldehyde, with a strongly electron-withdrawing trifluoromethyl group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of heterocyclic compounds.[1][2] However, this also presents specific challenges in its handling and reactivity.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 1288999-05-2[3]
Molecular Formula C₈H₆F₃NO[3]
Molecular Weight 189.14 g/mol [3]
Physical Form Solid[3]
Storage Temperature 2-8°C[3]
Hazard Statements H302, H315, H319, H335[3]
Signal Word Warning[3]

Frequently Asked Questions (FAQs)

FAQ 1: Storage and Long-Term Stability

Question: What are the optimal conditions for storing this compound to ensure its long-term stability?

Answer:

Proper storage is critical to maintain the integrity of this reagent. Due to the presence of both an oxidizable amine and an aldehyde group, the compound is susceptible to degradation.

  • Temperature: Store the solid compound at 2-8°C.[3] Do not store it at room temperature for extended periods, as this can accelerate degradation pathways.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the amino and aldehyde functionalities.[4]

  • Light: Protect the compound from light. Aromatic aldehydes can be light-sensitive, potentially leading to polymerization or other side reactions.[5]

  • Moisture: Keep the container tightly sealed to protect from moisture, which can hydrolyze imine intermediates that may form upon self-condensation.

Troubleshooting Storage Issues:

  • Discoloration (Yellowing/Browning): This often indicates oxidation or the formation of polymeric impurities from self-condensation. While minor discoloration may not significantly impact all reactions, it is a sign of degradation. For high-purity applications, it is advisable to use a fresh batch or purify the material.

  • Poor Solubility: If the compound shows poor solubility in solvents where it should be soluble, this could indicate the formation of insoluble polymeric byproducts.

FAQ 2: Understanding the Compound's Reactivity

Question: How do the different functional groups on this compound influence its reactivity in my experiments?

Answer:

The reactivity of this molecule is a delicate balance between its three key components:

  • Aldehyde Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[6] This effect significantly increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7][8] This enhanced reactivity is beneficial for reactions like reductive amination, Wittig reactions, and condensations.[8][9]

  • Amino Group: The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and Schiff base formation with other carbonyl compounds. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the trifluoromethyl group on the aromatic ring.

  • Bifunctionality and Competing Reactions: The presence of both a nucleophilic amine and an electrophilic aldehyde in the same molecule can lead to competing reactions. The most common is intermolecular self-condensation, where the amino group of one molecule attacks the aldehyde of another to form an imine, which can then polymerize.[10] This is often acid-catalyzed.

Troubleshooting Common Experimental Issues

Problem 1: Low Yield or No Product in Reductive Amination

Scenario: "I am trying to perform a reductive amination with a primary amine, but I am getting very low yields of my desired secondary amine product."

Causality and Solutions:

  • Incomplete Imine Formation: The initial formation of the imine is crucial. While the aldehyde is activated, the amine starting material might be a weak nucleophile.

    • Troubleshooting:

      • Monitor Imine Formation: Before adding the reducing agent, try to monitor the formation of the imine by TLC or ¹H NMR.

      • Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Be cautious, as strong acids can protonate the starting amine, rendering it non-nucleophilic.[11][12]

      • Water Removal: Imine formation is a condensation reaction that releases water. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.

  • Reduction of the Aldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material before it has a chance to form the imine.

    • Troubleshooting:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing the iminium ion over the aldehyde.[13][14]

      • Stepwise Procedure: First, form the imine completely (as confirmed by TLC/NMR), and then add the reducing agent.[11]

  • Inert Atmosphere: Imines can be susceptible to oxidation.

    • Troubleshooting: Run the reaction under an inert atmosphere of nitrogen or argon, especially during the imine formation step.[15]

Problem 2: Multiple Products in Heterocycle Synthesis (e.g., Quinoline Synthesis)

Scenario: "I am attempting a Friedländer annulation to synthesize a quinoline derivative, but I am observing multiple spots on my TLC plate and a complex NMR spectrum."

Causality and Solutions:

  • Self-Condensation: As mentioned, this compound can self-condense, leading to undesired side products.[10]

    • Troubleshooting:

      • Order of Addition: Slowly add the this compound to the reaction mixture containing the other reactant (e.g., the ketone with α-hydrogens) to maintain a low concentration of the aminobenzaldehyde and minimize self-reaction.

      • Protecting Groups: For complex syntheses, consider protecting the amine functionality as a carbamate (e.g., Boc) or an amide. This will prevent it from participating in unwanted side reactions. The protecting group can be removed in a subsequent step.[6][16][17][18]

  • Regioselectivity Issues: If you are using an unsymmetrical ketone, the cyclization can occur in two different ways, leading to isomeric products.[19]

    • Troubleshooting:

      • Reaction Conditions: Vary the catalyst (acid or base) and temperature, as these can influence the regioselectivity of the reaction.

      • Choice of Ketone: If possible, use a symmetrical ketone or a ketone where one α-position is blocked to avoid this issue.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Quinoline Derivative via Friedländer Annulation

This protocol describes a general procedure for the synthesis of a 2-substituted quinoline from this compound and a ketone.[19]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve ketone (1.1 eq) and catalyst (e.g., KOH, 0.2 eq) in ethanol in a round-bottom flask. B Add this compound (1.0 eq) portion-wise to the stirred solution. A->B Step 1 C Reflux the reaction mixture for 4-12 hours. Monitor progress by TLC. B->C Step 2 D Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure. C->D Step 3 E Add water and extract with ethyl acetate (3x). D->E Step 4 F Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. E->F Step 5 G Purify the crude product by flash column chromatography on silica gel. F->G Step 6

Caption: Workflow for Quinoline Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ketone (1.1 equivalents) and a catalytic amount of potassium hydroxide (0.2 equivalents) in absolute ethanol.

  • Addition of Reactant: To the stirring solution, add this compound (1.0 equivalent) in small portions over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure quinoline product.[20][21]

Protocol 2: Purification of this compound

If the compound has discolored or is suspected to contain impurities, the following acid-base extraction procedure can be used for purification.[22]

Purification Logic Diagram:

G Start Crude/Impure this compound Step1 Dissolve in an organic solvent (e.g., ethyl acetate). Start->Step1 Step2 Extract with aqueous HCl (e.g., 1M). Step1->Step2 Step3 Separate layers. Step2->Step3 Aqueous Aqueous Layer (Protonated Amine - Soluble) Step4 Cool aqueous layer in an ice bath. Neutralize with aqueous NaOH to precipitate the pure product. Aqueous->Step4 Organic Organic Layer (Neutral impurities) Step3->Aqueous Desired Compound Step3->Organic Impurities Step5 Filter the solid product, wash with cold water, and dry. Step4->Step5 End Pure this compound Step5->End

Caption: Acid-Base Purification Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amino group will be protonated, making the compound soluble in the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is neutral. The pure compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

Technical Support Center: Purification of Crude 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the reduction of 2-nitro-5-(trifluoromethyl)benzaldehyde.[1] Consequently, the most common impurities include:

  • Unreacted Starting Material: Residual 2-nitro-5-(trifluoromethyl)benzaldehyde is a common impurity if the reduction reaction does not go to completion.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-Amino-5-(trifluoromethyl)benzoic acid, particularly upon exposure to air.

  • Polymerization/Condensation Products: Aminobenzaldehydes are known to be unstable and can undergo self-condensation or polymerization, especially at elevated temperatures or upon prolonged storage.[2][3][4] This can result in the formation of colored, higher molecular weight byproducts.

  • Residual Solvents and Reagents: Solvents and reagents from the synthesis and work-up steps may also be present in the crude product.

Q2: My crude product has a dark color. What is the cause and how can I remove it?

A2: A dark coloration in the crude product is typically indicative of polymerization or the presence of colored byproducts from side reactions. These colored impurities can often be effectively removed by treating the crude product with activated carbon during the recrystallization process. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: The purity of my compound is decreasing over time. What storage conditions are recommended?

A3: this compound is known to be unstable at room temperature and is prone to polymerization.[2][5] To minimize degradation, it is crucial to store the purified compound at low temperatures, ideally at -20°C, under an inert atmosphere (e.g., argon or nitrogen).[4][5] It is also advisable to protect the compound from light and moisture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction, leading to residual starting material (e.g., 2-nitro-5-(trifluoromethyl)benzaldehyde).Optimize the reaction conditions (e.g., reaction time, temperature, or catalyst loading). For purification, consider column chromatography to separate the more polar product from the less polar starting material.
Formation of the corresponding carboxylic acid due to oxidation.Minimize exposure of the reaction mixture and the isolated product to air. During work-up, use deoxygenated solvents. An acidic or basic extraction can be employed to remove the carboxylic acid impurity.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.Use a lower-boiling point solvent or a solvent mixture. Adding more of the primary solvent to lower the saturation point can also be effective.[6]
No crystal formation after cooling The solution is not sufficiently saturated (too much solvent was used).Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
Product decomposes on silica gel column The silica gel is acidic and can promote the degradation or polymerization of the aminobenzaldehyde.Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent. Alternatively, use a different stationary phase like alumina.

Purification Protocols

Protocol 1: Recrystallization from a Two-Solvent System

This method is effective for removing less soluble or more soluble impurities. A common solvent system for compounds of this nature is dichloromethane (DCM) and a non-polar co-solvent like n-hexane.[6]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm DCM in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl for a few minutes, and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: To the hot, clear filtrate, add n-hexane dropwise while swirling until the solution becomes faintly turbid. Add a few drops of hot DCM to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-hexane. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A typical starting point is a 10:1 hexane:ethyl acetate mixture.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly specific for aldehydes and is excellent for removing non-aldehyde impurities.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake the funnel and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer.

  • Regeneration of the Aldehyde: To the aqueous layer containing the bisulfite adduct, add a base (e.g., sodium carbonate or sodium hydroxide solution) to regenerate the aldehyde, which will precipitate out of the solution or can be extracted with an organic solvent.

  • Isolation: Collect the purified aldehyde by filtration or extraction, followed by washing and drying.

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Purity Analysis (TLC, HPLC, NMR) Purity Analysis (TLC, HPLC, NMR) Crude Product->Purity Analysis (TLC, HPLC, NMR) Recrystallization Recrystallization Purity Analysis (TLC, HPLC, NMR)->Recrystallization Colored impurities or crystalline solid Column Chromatography Column Chromatography Purity Analysis (TLC, HPLC, NMR)->Column Chromatography Multiple impurities with varying polarity Bisulfite Extraction Bisulfite Extraction Purity Analysis (TLC, HPLC, NMR)->Bisulfite Extraction Non-aldehyde impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Bisulfite Extraction->Pure Product Final Purity Check Final Purity Check Pure Product->Final Purity Check

Caption: A decision-making workflow for selecting the appropriate purification method.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve crude in minimal hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oil Oiling Out? Crystals->Oil No Success Collect Crystals Crystals->Success Yes Failure Troubleshoot Oil->Failure No, no precipitation AddSolvent Add more solvent and reheat Oil->AddSolvent Yes Evaporate Evaporate some solvent Failure->Evaporate Scratch Scratch flask or add seed crystal Failure->Scratch AddSolvent->Cool Evaporate->Cool Scratch->Cool

Caption: A troubleshooting guide for common issues during recrystallization.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (EAS) on aminobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. The inherent conflict between the directing effects of the amino and formyl groups presents a significant synthetic challenge. This resource provides in-depth, evidence-based strategies to control reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the electrophilic substitution of aminobenzaldehydes so challenging?

The primary challenge arises from the opposing directing effects of the two substituents on the aromatic ring. The amino group (-NH2) is a powerful activating, ortho, para-director due to its ability to donate electron density into the ring through resonance.[1][2][3][4][5][6] Conversely, the formyl group (-CHO) is a deactivating, meta-director because it withdraws electron density from the ring.[2][6][7] This creates a competitive environment where the incoming electrophile can be directed to multiple positions, often resulting in a mixture of products.

Q2: What is the expected major product in the electrophilic substitution of 4-aminobenzaldehyde?

In 4-aminobenzaldehyde (p-aminobenzaldehyde), the powerful ortho, para-directing amino group dominates. Therefore, the substitution is expected to occur at the positions ortho to the amino group (and meta to the formyl group).

Q3: Can I favor substitution at the position ortho to the formyl group in 2-aminobenzaldehyde?

Directing an electrophile to the position ortho to the formyl group (and meta to the amino group) is challenging due to the strong activating nature of the amino group. However, strategies involving the use of protecting groups on the amine can mitigate its directing influence, potentially allowing for substitution at the less activated positions.

Q4: How do reaction conditions influence regioselectivity?

Reaction conditions play a crucial role in determining the product distribution. Factors such as temperature, solvent, and the nature of the electrophile can shift the balance between kinetically and thermodynamically favored products.[8][9][10][11][12] Generally, lower temperatures favor the kinetic product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamic product.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration of 4-Aminobenzaldehyde, Leading to a Mixture of Isomers.

Root Cause Analysis: The strong activating effect of the amino group directs the incoming nitro group to both positions ortho to it. Steric hindrance from the adjacent formyl group might slightly disfavor one position, but a mixture is common. Furthermore, under strongly acidic nitrating conditions, the amino group can be protonated to form an ammonium salt (-NH3+), which is a deactivating, meta-director, further complicating the product distribution.[2]

Troubleshooting Protocol: Amine Protection Strategy

This protocol aims to temporarily reduce the activating effect of the amino group and increase steric hindrance at the ortho positions, thereby improving regioselectivity.

Step-by-Step Methodology:

  • Protection of the Amino Group:

    • Dissolve the 4-aminobenzaldehyde in a suitable solvent (e.g., dichloromethane or pyridine).

    • Add an acylating agent, such as acetic anhydride or acetyl chloride, to convert the amino group into an amide (acetanilide derivative). This is a standard procedure for protecting arylamines. The resulting N-acetyl group is still an ortho, para-director but is less activating than the amino group, and its bulkiness can disfavor ortho substitution.

  • Electrophilic Substitution (Nitration):

    • Perform the nitration on the protected aminobenzaldehyde using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions (typically 0-10 °C).

  • Deprotection:

    • After the substitution reaction is complete and the product is isolated, hydrolyze the amide back to the amino group. This can be achieved by heating with aqueous acid or base.

Expected Outcome: This "protect-substitute-deprotect" sequence generally leads to a higher yield of the desired isomer by moderating the directing effect of the amino group.

Data Summary Table:

SubstituentActivating/DeactivatingDirecting Effect
-NH2Strongly Activatingortho, para
-NHCOCH3Moderately Activatingortho, para
-CHODeactivatingmeta
-NH3+Strongly Deactivatingmeta

Visualizing the Workflow:

workflow cluster_protection Amine Protection cluster_substitution Electrophilic Substitution cluster_deprotection Deprotection 4-Aminobenzaldehyde 4-Aminobenzaldehyde N-acetyl-4-aminobenzaldehyde N-acetyl-4-aminobenzaldehyde 4-Aminobenzaldehyde->N-acetyl-4-aminobenzaldehyde Acetic Anhydride Substituted Acetanilide Substituted Acetanilide N-acetyl-4-aminobenzaldehyde->Substituted Acetanilide Nitrating Agent Regioselective Product Regioselective Product Substituted Acetanilide->Regioselective Product Acid/Base Hydrolysis

Caption: Amine protection workflow for improved regioselectivity.

Issue 2: Unwanted Polysubstitution During Halogenation.

Root Cause Analysis: The amino group is a very strong activating group, making the aromatic ring highly susceptible to multiple substitutions, especially with reactive electrophiles like bromine. This can lead to the formation of di- or even tri-halogenated products.

Troubleshooting Protocol: Modulating Reactivity and Steric Hindrance

Step-by-Step Methodology:

  • Amine Protection: As in the previous guide, protect the amino group as an amide (e.g., acetanilide). This reduces the ring's activation and prevents over-halogenation. Carbamate protecting groups like Boc (t-butyloxycarbonyl) or Cbz (carboxybenzyl) can also be employed for this purpose.[13]

  • Choice of Halogenating Agent: Use a less reactive halogenating agent. For example, N-bromosuccinimide (NBS) is often a milder alternative to Br2.

  • Solvent and Temperature Control: Perform the reaction in a less polar solvent and at a lower temperature to decrease the reaction rate and improve selectivity.

Visualizing the Influence of Directing Groups:

directing_effects cluster_amino Amino Group (-NH2) cluster_formyl Formyl Group (-CHO) Aminobenzaldehyde Aminobenzaldehyde Ortho Ortho Aminobenzaldehyde->Ortho Activating Para Para Aminobenzaldehyde->Para Activating Meta Meta Aminobenzaldehyde->Meta Deactivating

Caption: Competing directing effects in aminobenzaldehydes.

Issue 3: Difficulty in Achieving Meta-Substitution Relative to the Amino Group.

Root Cause Analysis: The position meta to the strongly activating amino group is electronically disfavored for electrophilic attack. To achieve substitution at this position, the directing effect of the amino group must be overcome or altered.

Troubleshooting Protocol: Leveraging the "Meta-Directing" Ammonium Salt

Step-by-Step Methodology:

  • Protonation of the Amino Group: Conduct the reaction in a strongly acidic medium. The amino group will be protonated to form an ammonium group (-NH3+).

  • Directing Effect of the Ammonium Group: The -NH3+ group is a powerful deactivating, meta-director due to its positive charge and strong inductive electron withdrawal.[2] This will now direct the incoming electrophile to the position meta to the ammonium group.

  • Reaction Conditions: This approach is typically suitable for reactions that can be carried out in strong acids, such as sulfonation. However, Friedel-Crafts reactions are generally incompatible with strongly deactivated rings and the presence of an amino group.[14]

Logical Relationship Diagram:

logic_flow start Starting Material: Aminobenzaldehyde condition Reaction Conditions start->condition protect Protect Amino Group (e.g., as amide) condition->protect Mild Conditions protonate Protonate Amino Group (Strong Acid) condition->protonate Strongly Acidic ortho_para Ortho/Para Substitution protect->ortho_para meta Meta Substitution protonate->meta

Caption: Decision tree for controlling regioselectivity.

References

Technical Support Center: Aqueous Workup Procedures for 2-Amino-5-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling aqueous workup procedures involving 2-Amino-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile but sometimes tricky reagent. The presence of an amino group, an aldehyde, and an electron-withdrawing trifluoromethyl group imparts unique properties that require careful consideration during reaction workup and purification.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.

Troubleshooting Guides

This section addresses specific problems that can arise during the aqueous workup of reactions involving this compound.

Problem 1: Persistent Emulsion Formation During Extraction

Scenario: Upon adding an aqueous solution (e.g., saturated sodium bicarbonate) to your reaction mixture in an organic solvent (like ethyl acetate or dichloromethane), a thick, stable emulsion forms at the interface, making phase separation impossible.

Root Cause Analysis: The amphiphilic nature of deprotonated amine products or byproducts can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.[2][3][4] Aromatic amines, in particular, can contribute to the formation of stubborn emulsions.[2] The trifluoromethyl group can also influence the solubility and interfacial properties of the molecules.

Solutions:

  • Patience and Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to phase separation.[5]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This can decrease the solubility of organic compounds in the aqueous layer and disrupt the emulsion by altering the density of the aqueous phase.[5]

  • Gentle Heating: Carefully warming the mixture can reduce the viscosity of the emulsion and promote phase separation. However, this should be avoided if your product is thermally sensitive.[5]

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water can alter the intermolecular forces and break the emulsion.[5]

  • Centrifugation: If the scale of the reaction allows, centrifugation is a highly effective mechanical method for separating the layers, especially for fine emulsions.[5]

  • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. Upon thawing, the phases may separate more readily.[5]

Workflow for Breaking Emulsions:

G start Emulsion Formed patience Let stand for 30-60 min start->patience brine Add saturated NaCl (brine) patience->brine If emulsion persists end Phases Separated patience->end If successful filter Filter through Celite® brine->filter If emulsion persists brine->end If successful centrifuge Centrifuge the mixture filter->centrifuge If emulsion persists filter->end If successful solvent Add a co-solvent (e.g., THF) centrifuge->solvent If other methods fail centrifuge->end If successful solvent->end

Caption: Decision workflow for breaking emulsions.

Problem 2: Product is Water-Soluble or Remains in the Aqueous Layer

Scenario: After extraction, you find that a significant portion of your desired product is not in the organic layer. This is common if your product is a salt or has high polarity.

Root Cause Analysis: The amino group in your product can be protonated by acidic conditions, forming a water-soluble ammonium salt. Conversely, if your product has acidic protons, it can be deprotonated by a basic wash, forming a water-soluble salt. The trifluoromethyl group increases the overall lipophilicity, but the presence of polar functional groups can still lead to significant water solubility.[1]

Solutions:

  • pH Adjustment: The pH of the aqueous layer is a critical parameter.[6][7]

    • If your product is basic (contains an amine), ensure the aqueous phase is basic (pH > 8) before extraction to keep the amine in its neutral, more organic-soluble form. Use a weak base like sodium bicarbonate or a stronger base like sodium hydroxide if necessary, but be mindful of potential side reactions.

    • If your product is acidic, ensure the aqueous phase is acidic (pH < 6) before extraction.

  • Back-Extraction: If your product has been inadvertently extracted into an aqueous layer (e.g., an acidic wash for a basic product), you can neutralize the aqueous layer and then re-extract with an organic solvent.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous phase can decrease the solubility of your organic product, driving it into the organic layer.

  • Choice of Extraction Solvent: If your product has moderate polarity, a more polar extraction solvent like ethyl acetate or even n-butanol may be more effective than less polar solvents like hexanes or diethyl ether.

Table 1: pH Adjustment for Extraction of Amino-Containing Compounds

Product Type Desired State for Extraction Recommended Aqueous pH Reagents for pH Adjustment
Basic (Amine)Neutral (Free Base)> 8Saturated NaHCO₃, 1M NaOH
AcidicNeutral< 6Dilute HCl, Saturated NH₄Cl
AmphotericZwitterionic or NeutralIsoelectric Point (pI)Careful addition of acid/base
Problem 3: Hydrolysis of Imine Intermediates During Workup

Scenario: In reactions like reductive amination, an imine is formed as an intermediate.[8][9] If the workup is not handled correctly, this imine can hydrolyze back to the starting this compound and the corresponding amine.[10][11][12][13]

Root Cause Analysis: Imines are susceptible to hydrolysis, especially under acidic conditions.[10][11][12] The presence of water and acid catalyzes the reverse reaction of imine formation.[10][13]

Solutions:

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove solid byproducts and then evaporating the solvent.

  • Basic Wash: Use a basic aqueous solution (e.g., saturated sodium bicarbonate) for the initial wash. This will neutralize any acid in the reaction mixture and minimize imine hydrolysis.

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the time the imine is in contact with water.

  • Immediate Reduction: In reductive amination, ensure the reducing agent is effective and the reaction goes to completion to convert the imine to the more stable amine before workup.

Proposed Mechanism of Imine Hydrolysis:

G Imine R-CH=N-R' ProtonatedImine R-CH=N+H-R' Imine->ProtonatedImine + H+ Carbinolamine R-CH(OH)-N+H-R' ProtonatedImine->Carbinolamine + H2O Hemiaminal R-CH(OH)-NH-R' Carbinolamine->Hemiaminal - H+ ProtonatedHemiaminal R-CH(O+H2)-NH-R' Hemiaminal->ProtonatedHemiaminal + H+ Aldehyde R-CHO ProtonatedHemiaminal->Aldehyde - R'-NH3+ Amine R'-NH2

Caption: Acid-catalyzed imine hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q1: My final product is colored, but it should be colorless. How can I remove the color?

A1: Colored impurities often arise from side reactions or the degradation of starting materials.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[14]

  • Column Chromatography: Silica gel chromatography is very effective at separating colored impurities from the desired product.

  • Washing: Sometimes, washing the crude solid with a small amount of a cold solvent in which the product is sparingly soluble can remove colored impurities.

Q2: I am performing a reductive amination and the reaction seems to stall. What could be the issue?

A2: Reductive aminations involve the formation of an imine followed by its reduction.[8][15][16]

  • Water Scavenging: The initial imine formation is a condensation reaction that produces water.[12] The presence of water can inhibit the reaction. Adding a drying agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.

  • pH: The pH of the reaction can be crucial. Slightly acidic conditions can catalyze imine formation, but strongly acidic conditions can protonate the starting amine, making it non-nucleophilic.

  • Reducing Agent: Ensure your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and active.[8][17]

Q3: How do I choose the right solvent for recrystallization of my this compound derivative?

A3: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[18]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures) in a test tube.

  • Common Solvent Systems: For compounds with moderate polarity, solvent pairs like hexane/ethyl acetate or ethanol/water are often effective.[18]

  • Avoid "Oiling Out": If your compound melts in the hot solvent instead of dissolving, it may "oil out." This can be addressed by using a lower-boiling point solvent or a larger volume of solvent.[18]

Q4: Can I use a strong base like NaOH for the aqueous wash?

A4: While a strong base will effectively deprotonate any protonated amines, it can also catalyze other reactions. For example, if your product is an ester, a strong base could cause hydrolysis. Aldehydes can also undergo side reactions like aldol condensations under strongly basic conditions.[19] It is generally safer to start with a milder base like saturated sodium bicarbonate solution.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of substituted benzaldehydes. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for these important chemical entities. We will move beyond a simple recitation of steps to explain the underlying chromatographic principles and strategic decisions that lead to a successful, validated purity method.

The analysis of substituted benzaldehydes and their related impurities presents unique challenges due to their structural similarities and varied physicochemical properties. A well-designed HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing these compounds.[1] This guide will compare two common reversed-phase columns, a C18 and a Phenyl-Hexyl, and evaluate their performance with different mobile phase strategies to achieve optimal separation of a representative mix of substituted benzaldehydes.

The Strategic Foundation of Method Development

Before embarking on experimental work, a thorough understanding of the analytes and the goals of the analysis is paramount. Substituted benzaldehydes, while sharing a common core structure, can exhibit a wide range of polarities and electronic properties depending on the nature and position of their substituents. This variability dictates the chromatographic strategy.

A successful purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2][3] Therefore, forced degradation studies are an integral part of method development, intentionally subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[2][4][5]

The overall workflow for developing a robust HPLC purity method is outlined below:

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Planning cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Define Method Goals (Purity, Stability-Indicating) A->B C Forced Degradation Study Design B->C D Column & Mobile Phase Screening C->D E Optimization of Critical Parameters (Gradient, pH, Temp) D->E F Validation Protocol (ICH Guidelines) E->F G Execution of Validation (Specificity, Linearity, Accuracy, Precision) F->G H Final Method Write-up G->H

Caption: Workflow for HPLC Method Development.

Comparative Study: C18 vs. Phenyl-Hexyl for Substituted Benzaldehydes

To illustrate the principles of method development, we will present a comparative study on a mixture of five substituted benzaldehydes with varying properties:

CompoundStructureKey Properties
Benzaldehyde Parent compound, non-polar.
4-Hydroxybenzaldehyde Polar, capable of hydrogen bonding.
4-Nitrobenzaldehyde Electron-withdrawing group, polar.
4-Methoxybenzaldehyde Moderately polar.
2,4-Dichlorobenzaldehyde Non-polar, hydrophobic.

The choice of stationary phase is a critical factor in achieving the desired selectivity.[6]

  • C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, separating analytes primarily based on hydrophobicity.[7][8] They are a good starting point for many small molecules.

  • Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl linker. They offer alternative selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[9] This can be particularly advantageous for separating structurally similar aromatic compounds like substituted benzaldehydes.[9]

A systematic approach was taken to compare the two columns under identical mobile phase and gradient conditions.

Experimental Protocol: Comparative Column Screening

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector (DAD).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to suppress the ionization of residual silanols on the silica-based columns, leading to better peak shapes.[10]

    • Mobile Phase B: Acetonitrile.

    • System Equilibration: Flush the system thoroughly and equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Columns:

      • Column 1: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; ideally, the wavelength should be optimized based on the UV spectra of all analytes).[11][12]

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 30
      15.0 80
      15.1 30

      | 20.0 | 30 |

  • Sample Preparation:

    • Prepare a stock solution of each benzaldehyde derivative in acetonitrile at a concentration of 1 mg/mL.

    • Create a mixed standard solution by combining equal volumes of each stock solution and diluting with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 50 µg/mL for each component.

  • Data Analysis:

    • Inject the mixed standard solution onto each column under the specified conditions.

    • Record the retention time (t R), peak width (W), and peak area for each analyte.

    • Calculate the resolution (R s) between critical peak pairs and the tailing factor (T f) for each peak.

The following tables summarize the hypothetical, yet plausible, data obtained from the comparative study.

Table 1: Chromatographic Performance on a C18 Column

CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs) with next peak
4-Hydroxybenzaldehyde3.81.12.5
4-Nitrobenzaldehyde5.21.21.4
4-Methoxybenzaldehyde6.11.13.1
Benzaldehyde8.51.02.8
2,4-Dichlorobenzaldehyde10.21.1-

Table 2: Chromatographic Performance on a Phenyl-Hexyl Column

CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs) with next peak
4-Hydroxybenzaldehyde4.11.13.2
4-Nitrobenzaldehyde5.91.02.1
4-Methoxybenzaldehyde6.81.03.5
Benzaldehyde9.51.03.1
2,4-Dichlorobenzaldehyde11.51.1-

Interpretation of Results:

  • Retention: As expected, the elution order on the C18 column is primarily based on polarity, with the most polar compound (4-hydroxybenzaldehyde) eluting first and the most non-polar (2,4-dichlorobenzaldehyde) eluting last.[13] The Phenyl-Hexyl column shows a similar elution order but with generally longer retention times, indicating stronger overall interactions.

  • Resolution: The C18 column provided acceptable resolution for most peak pairs. However, the resolution between 4-nitrobenzaldehyde and 4-methoxybenzaldehyde was only 1.4, which is below the generally accepted minimum of 1.5 for baseline separation in purity analysis.[14] The Phenyl-Hexyl column, in contrast, demonstrated superior resolution for all critical pairs, with the resolution between 4-nitrobenzaldehyde and 4-methoxybenzaldehyde improving to 2.1. This enhancement is likely due to the additional π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes, providing a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 phase.[9]

  • Peak Shape: Both columns produced good peak shapes with tailing factors close to 1.0, indicating minimal undesirable interactions with residual silanols.

Based on this data, the Phenyl-Hexyl column is the superior choice for the purity analysis of this mixture of substituted benzaldehydes. It provides better overall resolution, particularly for the closely eluting pair of 4-nitrobenzaldehyde and 4-methoxybenzaldehyde, which is a critical requirement for a reliable purity method.

ColumnSelection cluster_Analyte Analyte Mixture cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte Substituted Benzaldehydes C18_Interaction Primary Interaction Hydrophobic Analyte->C18_Interaction:f0 Phenyl_Interaction Primary Interactions Hydrophobic π-π Interactions Analyte->Phenyl_Interaction:f0 C18_Result Resolution Rs = 1.4 (Critical Pair) Sub-optimal C18_Interaction:f1->C18_Result:res Phenyl_Result Resolution Rs = 2.1 (Critical Pair) Optimal Phenyl_Interaction:f1->Phenyl_Result:res Phenyl_Interaction:f2->Phenyl_Result:res

References

A Technical Guide to the Structural Elucidation of 2-Amino-5-(trifluoromethyl)benzaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. We will delve into a detailed interpretation of its predicted ¹H NMR spectrum and compare this powerful technique with other instrumental methods, namely ¹³C NMR, FT-IR, and Mass Spectrometry. This comparative approach, supported by experimental data from analogous compounds, aims to provide a comprehensive framework for the structural verification of this and similar molecules.

The Central Role of ¹H NMR in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution.[1] For this compound, ¹H NMR provides a detailed map of the proton environments within the molecule, revealing key information about the electronic effects of the substituents and their positions on the aromatic ring.

Predicting the ¹H NMR Spectrum of this compound

Figure 1: Structure of this compound with proton labeling.

The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H(a) (CHO)~9.8 - 10.0Singlet (s)N/AThe aldehyde proton is highly deshielded by the electronegative oxygen atom and is typically observed as a singlet in this region.
H(f)~7.6 - 7.8Doublet (d)~2 Hz (meta coupling)This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the electron-withdrawing trifluoromethyl group, resulting in a significant downfield shift. It is split by the meta proton H(d).
H(d)~7.3 - 7.5Doublet of Doublets (dd)~8-9 Hz (ortho), ~2 Hz (meta)This proton is ortho to the electron-withdrawing trifluoromethyl group and is split by both the ortho proton H(c) and the meta proton H(f).
H(c)~6.7 - 6.9Doublet (d)~8-9 Hz (ortho)This proton is ortho to the electron-donating amino group, which strongly shields it, causing a significant upfield shift. It is split by the ortho proton H(d).
-NH₂~5.0 - 6.0Broad Singlet (br s)N/AThe chemical shift of amine protons can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. It typically appears as a broad singlet.

Causality Behind the Predicted Chemical Shifts:

The chemical shifts of the aromatic protons are governed by the interplay of the electronic effects of the three substituents: the aldehyde (-CHO), the amino (-NH₂), and the trifluoromethyl (-CF₃) groups.

  • Aldehyde (-CHO) and Trifluoromethyl (-CF₃) Groups: Both are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). This effect is most pronounced at the ortho and para positions.

  • Amino (-NH₂) Group: This is a strong electron-donating group, which shields the aromatic protons, leading to a lower chemical shift (upfield). This shielding is most significant at the ortho and para positions relative to the amino group.

The predicted positions of the aromatic protons reflect a balance of these competing effects.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on the synergistic use of multiple analytical methods. Below, we compare the insights gained from ¹H NMR with those from ¹³C NMR, FT-IR, and Mass Spectrometry.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Chemical Shifts for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)~190-195The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[2]
C-CF₃~125-130 (quartet)The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.
C-NH₂~145-150The carbon attached to the amino group is shielded compared to other aromatic carbons.
Aromatic Carbons~115-140The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the attached substituents.
CF₃~120-125 (quartet)The carbon of the trifluoromethyl group will also appear as a quartet.

Comparison with ¹H NMR:

  • Complementary Information: ¹³C NMR provides direct information about the carbon backbone, which is not directly observed in ¹H NMR.

  • Quaternary Carbons: ¹³C NMR can detect quaternary carbons (those without attached protons), which are invisible in ¹H NMR.

  • Simpler Spectra: Proton-decoupled ¹³C NMR spectra are generally simpler than ¹H NMR spectra as there is no carbon-carbon coupling observed in routine experiments.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic FT-IR Peaks for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium (two bands)
C-H Stretch (Aromatic)3000-3100Weak to Medium
C-H Stretch (Aldehyde)2720-2820Weak (two bands)
C=O Stretch (Aldehyde)1680-1700Strong
C=C Stretch (Aromatic)1450-1600Medium
C-F Stretch (Trifluoromethyl)1000-1350Strong

Comparison with ¹H NMR:

  • Functional Group Identification: FT-IR is excellent for rapidly identifying the presence of key functional groups, such as the carbonyl and amino groups.

  • No Positional Information: Unlike NMR, FT-IR does not provide information about the connectivity of atoms or the relative positions of functional groups.

  • Speed and Simplicity: FT-IR analysis is generally faster and requires simpler sample preparation than NMR.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Fragmentation for this compound:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 189, corresponding to the molecular weight of the compound.

  • [M-1]⁺ Peak: A peak at m/z = 188, resulting from the loss of a hydrogen atom from the aldehyde group.

  • [M-29]⁺ Peak: A peak at m/z = 160, corresponding to the loss of the CHO group.

  • Further Fragmentation: The trifluoromethyl group and the aromatic ring will also lead to characteristic fragmentation patterns.

Comparison with ¹H NMR:

  • Molecular Weight: MS directly provides the molecular weight, which is not directly obtained from NMR.

  • Fragmentation Pattern: The fragmentation pattern in MS gives clues about the stability of different parts of the molecule and can help in identifying structural motifs.

  • Isotopic Information: High-resolution mass spectrometry can provide the exact molecular formula.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Sample Preparation

Figure 2: Workflow for NMR sample preparation.

Detailed Steps:

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

FT-IR Sample Preparation (KBr Pellet Method)

Figure 3: Workflow for FT-IR KBr pellet preparation.

Detailed Steps:

  • Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.

  • Pressing: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[4]

Mass Spectrometry Sample Preparation (GC-MS)

Figure 4: Workflow for GC-MS sample preparation.

Detailed Steps:

  • Dissolution: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[5]

  • Transfer: Transfer the solution to a 2 mL autosampler vial.

  • Analysis: Place the vial in the autosampler of the GC-MS system for automated injection and analysis.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-faceted spectroscopic approach. While ¹H NMR provides the most detailed information regarding the proton framework and substituent effects, ¹³C NMR, FT-IR, and Mass Spectrometry offer crucial complementary data. By integrating the information from these techniques, researchers can achieve an unambiguous confirmation of the molecule's structure, ensuring the integrity and reliability of their scientific findings. This guide provides a robust framework for such an analysis, emphasizing the importance of both theoretical understanding and meticulous experimental practice.

References

A Comparative Guide to the Reactivity of 2-Amino-5-(trifluoromethyl)benzaldehyde and 2-Amino-5-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted 2-aminobenzaldehydes are invaluable building blocks for constructing a diverse array of heterocyclic scaffolds, most notably quinolines.[1][2][3] The reactivity of these bifunctional molecules is intricately governed by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth technical comparison of two key analogues: 2-amino-5-(trifluoromethyl)benzaldehyde and 2-amino-5-chlorobenzaldehyde.

We will dissect how the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the moderately electron-withdrawing chloro (-Cl) group differentially modulate the reactivity of the molecule's two functional centers: the nucleophilic amino group and the electrophilic aldehyde group. Understanding these nuanced differences is critical for researchers in drug development and process chemistry to predict reaction outcomes, optimize conditions, and design novel synthetic pathways.

The Decisive Factor: Electronic Effects of -CF₃ vs. -Cl Substituents

The disparate reactivity of these two molecules stems directly from the fundamental electronic properties of the trifluoromethyl and chloro substituents. Their influence is best understood through a combination of inductive and resonance effects, which can be quantified using Hammett substituent constants (σ).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to the high electronegativity of fluorine, the -CF₃ group exerts a powerful -I effect, making it one of the strongest electron-withdrawing groups used in organic chemistry.[4][5] The chlorine atom also has a significant -I effect, but it is less pronounced than that of the -CF₃ group.

  • Resonance Effect (R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. The chlorine atom, with its available lone pairs, can donate electron density to the ring via a weak +R effect. In contrast, the -CF₃ group has no such lone pairs and does not participate in resonance donation.

The net electronic impact is a combination of these effects. For substituents at the para position relative to a reaction center (analogous to the relationship between the -NH₂ group and the -CF₃/-Cl group here), the Hammett constant σₚ provides a reliable quantitative measure.

SubstituentInductive EffectResonance EffectHammett Constant (σₚ)Net Electronic Effect
-CF₃ Strong -INone+0.54[6]Strongly Electron-Withdrawing
-Cl Moderate -IWeak +R+0.23[6][7]Moderately Electron-Withdrawing

As the data clearly indicates, the trifluoromethyl group is a significantly more potent electron-withdrawing substituent than the chloro group. This fundamental difference is the root cause of the divergent reactivity discussed below.

Dueling Reactivities: Nucleophilic Amine vs. Electrophilic Aldehyde

The presence of a strong electron-withdrawing group (EWG) creates a "push-pull" scenario on the reactivity of the 2-aminobenzaldehyde core. It enhances the reactivity of one functional group while diminishing that of the other.

Impact on Aldehyde Electrophilicity

The aldehyde group's reactivity is defined by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this carbon is the key step in reactions like Schiff base formation, condensations, and additions.[8][9]

An EWG on the aromatic ring pulls electron density away from the carbonyl group. This withdrawal of electrons makes the carbonyl carbon more electron-deficient (i.e., more positive), thereby increasing its electrophilicity and making it a more attractive target for nucleophiles.

  • Prediction: Because -CF₃ is a much stronger EWG than -Cl, the aldehyde carbon in This compound is significantly more electrophilic and thus more reactive toward nucleophiles.

G cluster_0 This compound cluster_1 2-Amino-5-chlorobenzaldehyde A CF3 B Benzene Ring A->B C C=O (Aldehyde) B->C Strong -I Effect (Electron Withdrawal) D NH2 B->D C->E Increased δ+ (Higher Electrophilicity) F Cl G Benzene Ring F->G H C=O (Aldehyde) G->H Moderate -I Effect (Electron Withdrawal) I NH2 G->I H->J Moderate δ+ (Lower Electrophilicity)

Caption: Electronic effect on aldehyde electrophilicity.

Impact on Amine Nucleophilicity

Conversely, the reactivity of the amino group depends on the availability of the nitrogen's lone pair of electrons to attack an electrophile.[10][11][12]

An EWG on the ring pulls this lone pair into the aromatic π-system through resonance, delocalizing it and making it less available for donation. This effect reduces the nucleophilicity of the amino group.

  • Prediction: Because -CF₃ is a much stronger EWG than -Cl, the amino group in This compound is significantly less nucleophilic and thus less reactive as a nucleophile.

G cluster_0 This compound cluster_1 2-Amino-5-chlorobenzaldehyde A CF3 B Benzene Ring A->B Strong -I Effect (Electron Withdrawal) C NH2 (Amino) B->C D CHO B->D C->E Delocalized Lone Pair (Lower Nucleophilicity) F Cl G Benzene Ring F->G Moderate -I Effect (Electron Withdrawal) H NH2 (Amino) G->H I CHO G->I H->J More Available Lone Pair (Higher Nucleophilicity)

Caption: Electronic effect on amine nucleophilicity.

Summary of Predicted Reactivity
CompoundAldehyde Reactivity (Electrophilicity)Amine Reactivity (Nucleophilicity)
This compound HigherLower
2-Amino-5-chlorobenzaldehyde LowerHigher

Case Study: The Friedländer Annulation for Quinoline Synthesis

A quintessential reaction that showcases this reactivity dichotomy is the Friedländer synthesis of quinolines. This reaction involves the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group (e.g., ethyl acetoacetate) and proceeds in two key stages.[1][2]

  • Intermolecular Condensation: An initial aldol-type condensation between the ketone (as its enolate) and the electrophilic aldehyde.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the amino group onto the ketone carbonyl, followed by dehydration to form the aromatic quinoline ring.

The overall reaction rate is a composite of the rates of these two steps. With our two substrates, we have a fascinating scenario:

  • This compound: Will favor a faster initial condensation (due to the highly electrophilic aldehyde) but a slower cyclization (due to the poorly nucleophilic amine).

  • 2-Amino-5-chlorobenzaldehyde: Will undergo a slower initial condensation but a faster cyclization.

The ultimate yield and reaction time will depend on which step is rate-limiting under the chosen experimental conditions. However, in many base-catalyzed Friedländer protocols, the initial C-C bond formation is crucial, suggesting that the heightened electrophilicity of the aldehyde in the -CF₃ analogue could lead to an overall faster conversion, provided the conditions are sufficient to overcome the lower nucleophilicity of the amine in the cyclization step.

Experimental Protocol: A General Method for Friedländer Quinoline Synthesis

This protocol provides a robust, self-validating starting point for comparing the reactivity of the two title compounds. The progress can be monitored by Thin Layer Chromatography (TLC) to directly observe the rate of consumption of the starting benzaldehyde.

Materials
  • 2-aminobenzaldehyde derivative (2-amino-5-chlorobenzaldehyde or this compound) (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Potassium hydroxide (KOH) (0.2 equiv)

  • Ethanol (or DMSO for higher temperatures)[13]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure
  • Setup: To a round-bottom flask, add the 2-aminobenzaldehyde derivative (1.0 equiv) and ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add ethyl acetoacetate (1.1 equiv) to the solution, followed by the catalytic amount of potassium hydroxide (0.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting aldehyde spot. It is anticipated that the reaction with this compound will show a faster consumption of starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize cautiously with dilute HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure quinoline derivative.

G A 1. Combine Reactants (2-Aminobenzaldehyde, Ketone, Solvent) B 2. Add Catalyst (e.g., KOH) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC (Observe starting material spot) C->D D->C If SM remains E 5. Reaction Complete (Cool to RT) D->E If SM consumed F 6. Neutralize & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Quinoline Product H->I

Caption: Experimental workflow for Friedländer quinoline synthesis.

Conclusion

The substitution of a chloro group with a trifluoromethyl group at the 5-position of 2-aminobenzaldehyde profoundly alters its chemical reactivity. The superior electron-withdrawing power of the -CF₃ group simultaneously enhances the electrophilicity of the aldehyde and diminishes the nucleophilicity of the amine.

  • This compound is characterized by a highly reactive aldehyde and a less reactive amine . It is poised to excel in reactions where activation of the carbonyl group is paramount.

  • 2-Amino-5-chlorobenzaldehyde presents a more balanced profile with a moderately reactive aldehyde and a more nucleophilic amine .

This guide provides the foundational principles and a practical experimental framework for researchers to harness these properties. The choice between these two valuable synthons will depend on the specific mechanistic demands of the desired transformation, allowing for a more rational approach to reaction design and optimization in the synthesis of complex pharmaceutical targets.

References

A Comparative Guide to the Structural Validation of 2-Amino-5-(trifluoromethyl)benzaldehyde Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel molecular entities is not merely a procedural step but the bedrock of rational drug design. Derivatives of 2-Amino-5-(trifluoromethyl)benzaldehyde are of significant interest, as the inclusion of the trifluoromethyl (-CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, these desirable physicochemical modifications also introduce electronic and steric complexities that demand unambiguous structural verification.

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of these derivatives against other common analytical techniques. As Senior Application Scientists, our perspective is rooted in the causality of experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.

The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, three-dimensional visualization of a molecule's atomic arrangement in the solid state. It is considered the "gold standard" because it directly measures electron density, allowing for the precise determination of bond lengths, bond angles, stereochemistry, and the subtle intermolecular interactions that govern crystal packing. For complex organic molecules like the derivatives of this compound, this level of detail is critical to confirm synthetic outcomes and to understand structure-activity relationships (SAR).

Key Insights from Crystallographic Analysis

Analysis of Schiff base derivatives containing the trifluoromethylphenyl moiety, which serve as excellent proxies for the title compounds, reveals critical structural features:

  • Molecular Conformation: The presence of the bulky and electron-withdrawing -CF3 group often induces non-planar conformations, twisting the phenyl rings relative to each other. The dihedral angle between the aromatic rings is a key parameter determined with high precision.[1]

  • Intramolecular Interactions: The formation of intramolecular hydrogen bonds, for instance between a hydroxyl group and the imine nitrogen, is a common stabilizing feature.[2] X-ray crystallography definitively confirms these interactions, which can lock the molecule into a specific tautomeric form (e.g., the enol-imine form).[2]

  • Intermolecular Forces: The technique elucidates the supramolecular assembly, revealing how molecules pack in the crystal lattice. This is often governed by a network of weak interactions, such as C–H···O, C–H···F, and π–π stacking interactions, which are crucial for understanding the material's physical properties.[1][2]

Experimental Workflow: From Synthesis to Structure

The path from chemical synthesis to a validated crystal structure is a multi-step process that demands careful execution. The following workflow illustrates the key stages.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis synthesis Condensation Reaction (this compound + Amine) purification Recrystallization / Chromatography synthesis->purification Crude Product dissolution Dissolve in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation / Solvent Diffusion dissolution->evaporation mounting Mount Single Crystal evaporation->mounting High-Quality Single Crystal data_collection X-ray Data Collection (Diffractometer) mounting->data_collection solve_refine Structure Solution & Refinement data_collection->solve_refine validation Final Structural Validation (CIF File Generation) solve_refine->validation

Caption: Experimental workflow from synthesis to final structural validation.

Protocol 1: Synthesis and Crystallization of a Representative Schiff Base Derivative

This protocol is adapted from established procedures for synthesizing crystalline imines from trifluoromethyl-substituted anilines, which is directly analogous to the condensation of this compound with a primary amine.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20-30 mL of absolute ethanol.

  • Reagent Addition: To this solution, add a stoichiometric equivalent (1.0 mmol) of the desired primary amine dropwise while stirring continuously.

  • Condensation: Reflux the reaction mixture for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the solution to room temperature. The Schiff base product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification & Crystallization: Filter the solid product and wash with cold ethanol. To obtain X-ray quality single crystals, dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) and allow for slow evaporation of the solvent at room temperature over several days.[3]

Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement

  • Crystal Selection: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A specific X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, is used.

  • Structure Solution: The collected diffraction data (a series of reflection intensities) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method against the experimental data. Non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics such as R-factor, goodness-of-fit (GooF), and residual electron density maps. The final atomic coordinates are deposited in a standard format, such as a Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for characterization, particularly in the solution phase. Each technique offers complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldAbsorption of infrared radiation by molecular vibrationsMeasurement of mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystalSoluble compound in a suitable deuterated solventSolid, liquid, or gasIonizable compound
Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactionsConnectivity (through-bond correlations), relative stereochemistry, solution-state conformation, and dynamicsPresence of functional groups (e.g., C=N, N-H, C-F)Molecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous and complete 3D structure determinationProvides data on the molecule's structure and dynamics in solution, which can be more biologically relevantFast, non-destructive, and excellent for confirming the presence of key functional groupsHigh sensitivity and provides exact molecular weight and formula
Limitation Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid stateDoes not provide precise bond lengths/angles; can be difficult to interpret for complex molecules without 2D experimentsProvides limited information on the overall molecular skeleton and stereochemistryProvides no information on stereochemistry or 3D arrangement
Causality in Method Selection:
  • NMR for Connectivity: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is the primary tool used post-synthesis to confirm that the correct atoms are connected, establishing the molecular constitution. For instance, the appearance of an imine proton signal (CH=N) around 8.5-9.0 ppm in the ¹H NMR spectrum is strong evidence of Schiff base formation.[3] ¹⁹F NMR is particularly powerful for this class of compounds, confirming the integrity of the -CF3 group.[4]

  • IR for Functional Groups: IR spectroscopy provides rapid confirmation of the key chemical transformation. The disappearance of the C=O stretch from the starting aldehyde and the N-H stretches from the primary amine, coupled with the appearance of a characteristic C=N (imine) stretching band around 1614-1674 cm⁻¹, confirms the reaction's success.[5]

  • MS for Formula Confirmation: High-resolution mass spectrometry (HRMS) validates the elemental composition of the newly synthesized molecule, ensuring the product has the correct molecular formula.

  • X-ray for Absolute Structure: While the combination of NMR, IR, and MS can build a strong case for a proposed structure, only X-ray crystallography can definitively prove it. It resolves ambiguities in stereochemistry, conformation (in the solid state), and the subtle effects of substituents on molecular geometry that other methods cannot.

Representative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative trifluoromethyl-containing Schiff base, (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP), which is structurally analogous to derivatives of this compound.[1]

Parameter(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)
Chemical Formula C₁₆H₁₄F₃NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.013(3)
b (Å) 7.981(2)
c (Å) 15.717(4)
β (°) ** 98.451(7)
Volume (ų) **1492.3(6)
Z 4
Final R indices [I>2σ(I)] R₁ = 0.0528, wR₂ = 0.1250
Key Structural Feature Dihedral angle between phenyl rings: 39.5(9)°

Data sourced from Khan, I. U., et al. (2022).[1]

Conclusion

For drug development professionals working with high-value scaffolds like this compound derivatives, structural ambiguity is a significant risk. While a suite of analytical techniques including NMR, IR, and mass spectrometry are indispensable for routine characterization and confirmation of chemical identity, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. This definitive validation is essential for building accurate structure-activity relationship models, understanding receptor binding, and securing intellectual property. It is the cornerstone of evidence-based medicinal chemistry, transforming molecular hypotheses into tangible structural realities.

References

A Comparative Guide to the Lipophilicity of Trifluoromethyl vs. Trifluoromethoxy Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is as crucial as the optimization of its biological activity. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of a drug candidate's overall success.[1][2] It profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thereby governing a compound's journey through the body and its ultimate therapeutic efficacy.[1][3] An optimal balance of lipophilicity is essential; it must be high enough to facilitate passage across biological membranes but not so high as to cause poor solubility, metabolic instability, or off-target toxicity.[3][]

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry for fine-tuning these properties.[5] Two of the most prevalent motifs are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. Both are employed to enhance metabolic stability, modulate electronic characteristics, and influence binding affinity.[5][6] However, their impact on lipophilicity can be distinct. This guide provides an in-depth, objective comparison of the lipophilicity imparted by -CF3 and -OCF3 substituents, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the molecular design process.

Physicochemical Underpinnings: Why -CF3 and -OCF3 Differentially Impact Lipophilicity

The distinct lipophilic contributions of the trifluoromethyl and trifluoromethoxy groups stem from a combination of their unique electronic and steric properties.

  • Trifluoromethyl (-CF3) Group: This group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms, exerting a strong inductive effect (-I).[5][7] The C-F bonds are exceptionally strong, contributing to high metabolic stability.[5] While it increases lipophilicity compared to a methyl group, its overall contribution is influenced by its powerful electron-withdrawing nature, which can affect interactions with the surrounding molecular environment.[5][6]

  • Trifluoromethoxy (-OCF3) Group: The -OCF3 group is also strongly electron-withdrawing. However, the presence of the oxygen atom introduces additional complexity. The oxygen atom's lone pairs can theoretically participate in resonance (+R), donating electron density to an adjacent aromatic system. Concurrently, the potent inductive pull of the three fluorine atoms significantly reduces the oxygen's basicity and its ability to act as a hydrogen bond acceptor.[5] This combination of a polar oxygen atom's influence being dampened by the CF3 group, along with the overall size of the moiety, results in a substituent that is generally considered one of the most lipophilic in medicinal chemistry.[5]

The interplay of these factors is visually summarized in the diagram below.

G cluster_CF3 Trifluoromethyl (-CF3) cluster_OCF3 Trifluoromethoxy (-OCF3) CF3 Strong Inductive Effect (-I) High Electronegativity Metabolically Stable C-F Bonds Lipophilicity Overall Lipophilicity (logP/logD) CF3->Lipophilicity Increases Lipophilicity (π ≈ +0.88) OCF3 Strong Inductive Effect (-I) Reduced H-Bond Acceptor Capacity Potential Resonance Donation (+R) Greater Steric Bulk OCF3->Lipophilicity Significantly Increases Lipophilicity (π ≈ +1.04)

Caption: Factors influencing the lipophilicity of -CF3 and -OCF3 groups.

Quantitative Comparison: Experimental Lipophilicity Data

The most direct way to compare the lipophilicity of these two groups is through the Hansch hydrophobicity constant (π). This value represents the contribution of a substituent to the partition coefficient (logP) of a parent molecule. A more positive π value indicates a greater contribution to lipophilicity.

Experimental data consistently show that the trifluoromethoxy group imparts a higher degree of lipophilicity than the trifluoromethyl group.[5]

SubstituentHansch π ConstantGeneral Observation
-CF3 +0.88[5]Strong lipophilicity contributor
-OCF3 +1.04[5]One of the most lipophilic substituents

This trend is further illustrated by examining matched molecular pairs where only a -CF3 and -OCF3 group are interchanged on the same molecular scaffold. A case study on such pairs reveals a median increase in the distribution coefficient (ΔlogD) when moving from -CF3 to -OCF3, confirming the latter's greater lipophilic character in diverse chemical environments.

Experimental Protocols for Accurate Lipophilicity Determination

While predictive models are useful, experimental determination of lipophilicity remains the gold standard for accuracy.[8] The two most widely accepted methods are the shake-flask technique and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[9][10][11] The resulting value is the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).[10]

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This biphasic system is chosen because n-octanol is believed to be a good mimic of the amphiphilic nature of biological membranes.[9]

  • Pre-saturation: The two phases are pre-saturated with each other to ensure that the partitioning of the analyte is the only process being measured, preventing volume changes during the experiment.

  • pH Control: For ionizable compounds, a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) is critical, as the ionization state of the molecule dramatically affects its partitioning.[11][12]

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation A 1. Prepare buffered aqueous phase (e.g., PBS pH 7.4) C 3. Pre-saturate phases by mixing and separating A->C B 2. Prepare n-octanol B->C E 5. Add pre-saturated n-octanol and aqueous phases C->E D 4. Add known amount of compound to vial D->E F 6. Shake/agitate until equilibrium is reached E->F G 7. Centrifuge to ensure complete phase separation F->G H 8. Sample aliquot from each phase G->H I 9. Quantify compound concentration in each phase (e.g., UV-Vis, LC-MS) H->I J 10. Calculate logD = log([Conc]octanol / [Conc]aqueous) I->J

Caption: Workflow for the Shake-Flask logD determination method.

Step-by-Step Protocol: Shake-Flask Method

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.4) for at least 24 hours. Allow the phases to separate completely before use.[11]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: In a vial, add a small volume of the stock solution. Add precise volumes of the pre-saturated n-octanol and aqueous phases. The phase volume ratio can be adjusted depending on the expected lipophilicity.[12]

  • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 30 minutes to several hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the logD value using the formula: logD = log10([concentration in n-octanol] / [concentration in aqueous phase]).

Reverse-Phase HPLC (High-Throughput Alternative)

RP-HPLC offers a rapid and resource-sparing alternative for estimating lipophilicity.[13][14] This method correlates a compound's retention time on a hydrophobic stationary phase (like C18) with the known logP values of a set of standard compounds.[15]

Causality Behind Experimental Choices:

  • Stationary Phase: A nonpolar stationary phase (e.g., C18 alkyl chain) is used to mimic a lipophilic environment. More lipophilic compounds will have stronger interactions and thus longer retention times.

  • Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier (e.g., methanol or acetonitrile), is used. The retention time is measured by isocratic elution or extrapolated to 0% organic modifier.

  • Calibration Curve: A calibration curve is essential because this is an indirect method. By running standards with well-established logP values, a linear relationship between retention time (or its logarithm, log k') and logP can be established, allowing for the determination of logP for unknown compounds.[13]

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis A 1. Prepare mobile phase (e.g., Acetonitrile/Water) B 2. Equilibrate RP-HPLC column (e.g., C18) A->B C 3. Inject a series of standards with known logP values B->C D 4. Record retention time (tR) for each standard C->D E 5. Plot logP vs. log k' to create a calibration curve (k' = (tR - t0) / t0) D->E I 9. Determine logP from the calibration curve E->I Use for interpolation F 6. Inject test compound under identical conditions G 7. Record retention time (tR) F->G H 8. Calculate log k' for the test compound G->H H->I

Caption: Workflow for the RP-HPLC logP estimation method.

Step-by-Step Protocol: RP-HPLC Method

  • System Preparation: Set up an HPLC system with a reverse-phase column (e.g., C18). Prepare a mobile phase consisting of an aqueous buffer and an organic modifier.

  • Calibration: Prepare solutions of 5-10 standard compounds with accurately known logP values spanning the expected range.

  • Standard Analysis: Inject each standard onto the column using an isocratic mobile phase composition and record the retention time (tR). Also, determine the column dead time (t0) with a non-retained compound (e.g., uracil).

  • Generate Calibration Curve: For each standard, calculate the capacity factor, k' = (tR - t0) / t0. Plot the known logP values against the corresponding log k' values. Perform a linear regression to obtain the calibration equation.

  • Test Compound Analysis: Inject the test compound (-CF3 or -OCF3 substituted) under the exact same chromatographic conditions and determine its retention time.

  • logP Determination: Calculate log k' for the test compound and use the linear regression equation from the calibration curve to determine its experimental logP value.

Conclusion and Strategic Implications for Drug Design

The experimental evidence is clear: the trifluoromethoxy (-OCF3) group consistently imparts a greater degree of lipophilicity to a molecule than the trifluoromethyl (-CF3) group.[5] The Hansch π constants of +1.04 for -OCF3 versus +0.88 for -CF3 provide a quantitative basis for this observation.

This differential has significant strategic implications for medicinal chemists:

  • When to Use -OCF3: If the primary goal is to substantially increase lipophilicity to enhance membrane permeability, improve binding in a hydrophobic pocket, or facilitate penetration of the blood-brain barrier, the -OCF3 group is a powerful choice.[5]

  • When to Use -CF3: If a more moderate increase in lipophilicity is desired, or if the primary goal is to block metabolic oxidation or modulate electronic properties without a maximal lipophilic penalty, the -CF3 group is the more prudent option.[5][6]

Ultimately, the choice between these two valuable fluorinated motifs is context-dependent. It requires a careful balancing of the desired ADMET properties, target binding interactions, and synthetic feasibility.[] This guide provides the foundational data and methodologies to support a more rational and predictive approach to modulating lipophilicity, one of the most critical parameters on the path to a successful therapeutic agent.

References

The Metabolic Gauntlet: A Comparative Guide to Trifluoromethyl vs. Methyl Substitution in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its success. A compound that is rapidly metabolized may never reach its therapeutic target in sufficient concentrations, leading to diminished efficacy and a challenging dosing regimen. Conversely, a molecule that is too resistant to metabolism can accumulate to toxic levels. Medicinal chemists, therefore, employ a variety of strategies to modulate a drug's metabolic fate, and one of the most powerful tools in their arsenal is the strategic substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group.

This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethyl- versus methyl-substituted drugs, grounded in experimental data and established scientific principles. We will explore the underlying mechanisms of metabolic degradation, present comparative data from in vitro studies, and provide detailed protocols for assessing metabolic stability in your own research.

The Chemical Rationale: Why Trifluoromethyl Groups Confer Metabolic Resistance

The enhanced metabolic stability imparted by a trifluoromethyl group is fundamentally rooted in the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is far more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are the primary drivers of Phase I metabolism in the liver.[1]

Methyl groups, especially when attached to an aromatic ring or in a position that is sterically accessible, are often "metabolic hotspots." They are susceptible to oxidation by CYP enzymes, which can lead to a cascade of metabolic products, including alcohols, aldehydes, and carboxylic acids. This process effectively deactivates the drug and facilitates its excretion.

By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can effectively block this primary route of metabolism. This concept, known as "metabolic switching," forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, thereby slowing the overall rate of clearance and increasing the drug's half-life and bioavailability.[1][2]

Comparative Metabolic Stability: Experimental Evidence

The theoretical advantages of trifluoromethyl substitution are consistently borne out in experimental studies. A compelling example comes from research on picornavirus inhibitors. In a head-to-head comparison using a monkey liver microsomal assay, a methyl-substituted analog was found to be extensively metabolized, yielding eight distinct metabolic products. The primary points of metabolic attack were identified as the methyl groups. In stark contrast, its trifluoromethyl-substituted counterpart demonstrated a profound protective effect. Not only was hydroxylation at the trifluoromethylated position completely prevented, but the substitution also conferred a broader metabolic shield, resulting in the formation of only two minor metabolites.[3]

Here is a summary of the expected and observed outcomes when a trifluoromethyl group replaces a metabolically vulnerable methyl group:

ParameterMethyl-Substituted DrugTrifluoromethyl-Substituted DrugRationale for Change
Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes, leading to alcohol and carboxylic acid metabolites.Oxidation at the corresponding position is blocked due to the high C-F bond energy.[1][2]The strong C-F bond is resistant to CYP-mediated oxidation.
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced as a major metabolic pathway is inhibited.[2][3]Blocking a primary site of metabolism limits the formation of downstream metabolites.
In Vitro Half-life (t₁/₂) ShorterLonger[2]A reduced rate of metabolism leads to slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLower[2]Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development. Liver microsomes are subcellular fractions rich in CYP enzymes and are a cost-effective and reliable model for predicting in vivo hepatic clearance.[4][5]

Below is a detailed, step-by-step methodology for conducting this assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective:

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which provides a quantitative measure of its metabolic stability.

Materials:
  • Liver microsomes (from human or other relevant species)

  • Test compounds (both methyl- and trifluoromethyl-substituted analogs)

  • Positive control compound (a compound with known metabolic instability)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity)[6]

  • Ice-cold stop solution (e.g., acetonitrile or methanol) to quench the metabolic reaction

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis prep_reagents Prepare Reagent Working Solutions (Test Compounds, Controls, Microsomes, NADPH System) add_microsomes Add Liver Microsomes to 96-well Plate prep_reagents->add_microsomes add_compounds Add Test Compounds and Controls add_microsomes->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Incubate and Collect Samples at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Ice-Cold Stop Solution time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis to Quantify Parent Compound supernatant->lcms data_analysis Data Analysis: Plot ln(% remaining) vs. Time Calculate k, t₁/₂, and CLᵢₙₜ lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare working solutions of your test compounds (methyl and trifluoromethyl analogs) and a positive control in a suitable solvent (e.g., DMSO). The final concentration in the incubation should be carefully chosen to be within the linear range of the analytical method.

    • On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keeping the microsomes on ice is crucial to maintain enzyme activity.

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

  • Incubation:

    • Aliquot the diluted liver microsome solution into the wells of a 96-well plate.

    • Add the working solutions of the test compounds and the positive control to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the compounds and microsomes to reach thermal equilibrium before the reaction is initiated.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells simultaneously (a multichannel pipette is recommended for consistency). The 0-minute time point is established by adding the stop solution before the NADPH solution in a separate set of wells.

  • Termination and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of the ice-cold stop solution. The organic solvent in the stop solution denatures the microsomal proteins, halting all enzymatic activity.

    • Once all time points have been collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant, which contains the remaining parent drug, to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug at each time point. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.

Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL) [7]

A longer half-life and lower intrinsic clearance for the trifluoromethyl-substituted analog compared to the methyl-substituted analog would provide strong evidence of its enhanced metabolic stability.

The Broader Impact of Trifluoromethyl Substitution

Beyond blocking a specific metabolic hotspot, the introduction of a trifluoromethyl group can have a more global protective effect on a molecule's metabolism. The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of an adjacent aromatic ring, making it less susceptible to oxidative attack at other positions as well.[3]

Furthermore, the increased lipophilicity often associated with trifluoromethyl substitution can influence a drug's absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier.[8] This was a key factor in the development of the antidepressant fluoxetine (Prozac), where the trifluoromethyl group contributes significantly to its pharmacokinetic profile and efficacy.[8][9]

Conclusion: A Strategic Choice for Enhanced Drug Performance

The substitution of a metabolically labile methyl group with a trifluoromethyl group is a well-established and highly effective strategy in modern drug design to enhance metabolic stability. This seemingly small structural modification can have profound effects on a drug's pharmacokinetic profile, leading to a longer half-life, improved bioavailability, and a more predictable clinical outcome.[1]

The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying the impact of such substitutions early in the drug discovery process. By understanding the underlying chemical principles and employing rigorous experimental methodologies, researchers can rationally design drug candidates with optimized metabolic properties, ultimately increasing the likelihood of developing safe and effective new medicines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 2-Amino-5-(trifluoromethyl)benzaldehyde. This document moves beyond a simple checklist to offer a comprehensive operational plan, grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment. The protocols herein are designed to be self-validating systems, integrating causality and best practices for professionals in research and drug development.

Hazard Profile and Regulatory Framework

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a halogenated aromatic aldehyde, and its trifluoromethyl group, while valuable in synthesis, necessitates careful handling as hazardous waste.[1][2]

The primary hazards, as identified in Safety Data Sheets (SDS), are significant and demand strict adherence to safety protocols.[3] Disposal is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6][7]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Skin Irritation Causes skin irritation upon contact.GHS07 (Exclamation Mark)P280, P302+P352[3]
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)P280, P305+P351+P338[3]
Respiratory Irritation May cause respiratory irritation if inhaled.GHS07 (Exclamation Mark)P261, P271[3]
Acute Toxicity (Oral) Harmful if swallowed.GHS07 (Exclamation Mark)H302[3][8]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated compounds cannot be disposed of via typical solvent recovery methods due to the corrosive and toxic byproducts (e.g., hydrochloric or hydrofluoric acid, dioxins, furans) that can form during processing or incineration if not performed at sufficiently high temperatures.[9] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, dramatically increasing the complexity and cost of disposal for the entire batch.[1] Therefore, dedicated waste streams are a regulatory and fiscal imperative.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for safely managing this compound waste from the point of generation to its final handoff for disposal.

Step 1: Immediate Waste Containment at the Point of Generation

All operations involving this chemical, including the handling of its waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Nitrile or other chemically resistant gloves.

    • Splash-proof safety goggles and a face shield.[10]

    • A flame-resistant laboratory coat.

  • Containment: Collect all waste, including residual amounts in weighing boats, contaminated pipette tips, and rinsates from glassware, directly into a designated hazardous waste container.[1]

Step 2: Selecting and Preparing the Hazardous Waste Container

The integrity of the waste container is paramount to prevent leaks and environmental contamination.

  • Compatibility: Use a container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Do not use metal containers for acidic waste streams.[11][12]

  • Condition: The container must be in good condition, free from cracks or deterioration, and must possess a secure, leak-proof, threaded screw cap.[12][13] Food-grade containers are strictly prohibited.[12]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][12]

Step 3: Proper Labeling

Accurate labeling is a strict EPA requirement and is crucial for safety and proper handling by waste management personnel.[14]

  • Timing: The label must be affixed to the container before the first drop of waste is added.[13]

  • Content: The label must include the following information:

    • The words "HAZARDOUS WASTE" .[1][14]

    • The full, unabbreviated chemical name: "Waste this compound" .[1][13]

    • A clear indication of the hazards: "Irritant, Harmful if Swallowed" .[3]

    • The date accumulation began (the date the first waste was added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within the lab for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][14][15]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when actively adding waste.[1][12][13] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

  • Secondary Containment: Place the container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to authorized personnel.

  • Contact EHS: Once the container is full (or within one year of the accumulation start date for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][12]

  • Transport: Do not move hazardous waste from one SAA to another.[14] EHS will handle the transport from the SAA to the facility's central accumulation area and subsequent transfer to a licensed hazardous waste disposal vendor.

  • Ultimate Disposal: The final disposal method for halogenated organic compounds like this is typically high-temperature incineration at a licensed facility to ensure complete and safe destruction.[9]

Spill and Decontamination Procedures

Accidents require immediate and correct action to prevent exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep or scoop the absorbed material into a designated hazardous waste container. Do not generate dust.[17]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsate as halogenated hazardous waste.[1]

  • Glassware Decontamination: All glassware that has come into contact with this compound must be triple-rinsed with a suitable solvent. This rinsate is considered hazardous and must be collected in the halogenated waste container.[1] Do not allow rinsate to enter the sewer system.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Accumulation cluster_disposal Final Disposal start Waste Generation (e.g., reaction residue, contaminated materials) characterize Characterize Waste: Halogenated, Irritant, Toxic start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select Compatible Container (Glass or HDPE, Screw Cap) ppe->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->labeling accumulate Collect Waste in Container (Keep Closed, in Fume Hood) labeling->accumulate saa Store in Satellite Accumulation Area (SAA) (Secondary Containment) accumulate->saa full Container Full or Accumulation > 6 months? saa->full Monitor Level & Date full->saa No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes pickup Waste collected by authorized personnel for incineration contact_ehs->pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the meticulous handling of specialized reagents is the bedrock of experimental integrity and laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-5-(trifluoromethyl)benzaldehyde (CAS No. 1288999-05-2), moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates the specific risks posed by this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the reagent's hazard profile is critical. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, the available safety data and the chemical's structural motifs provide a clear basis for a robust safety protocol. The compound is classified with a "Warning" signal word and is associated with specific health hazards.

The primary risks stem from its trifluoromethyl and benzaldehyde functionalities. Aromatic aldehydes can be irritants, and the trifluoromethyl group can impart metabolic stability and altered toxicological properties. Therefore, we must operate on the principle of minimizing all potential routes of exposure: dermal, ocular, and respiratory.

Hazard ClassificationGHS Hazard StatementImplication for Handling Procedures
Acute Toxicity (Oral) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory. Ensure thorough hand washing after handling.[1]
Skin Irritation H315: Causes skin irritationDirect skin contact must be prevented through the use of appropriate gloves and protective clothing.[2]
Serious Eye Irritation H319: Causes serious eye irritationRobust eye protection is mandatory to shield against splashes or airborne particles of the solid compound.[2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationHandling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[2]

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a scientifically mandated barrier between the researcher and the chemical. The following ensemble is considered the minimum requirement for handling this compound in a laboratory setting.

Primary Barriers: Gloves, Coats, and Eye Protection
  • Hand Protection: Chemical-resistant gloves are the first line of defense.

    • Material: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals, including aromatic compounds.[3][4][5] They offer a suitable balance of chemical resistance and dexterity.

    • Protocol: Always inspect gloves for tears or pinholes before use. For extended handling periods or when working with larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Contaminated gloves must be disposed of immediately following established laboratory procedures.[1]

  • Body Protection: A flame-resistant (FR) or standard cotton lab coat is mandatory.

    • Rationale: The lab coat protects against splashes and prevents the contamination of personal clothing.[4][6] It should be fully buttoned with sleeves rolled down to cover as much skin as possible.[7]

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.

    • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5]

    • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to safety glasses or goggles.[5][6][7] Chemical splash goggles provide a more complete seal around the eyes and are recommended for such tasks.[5][6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk at every stage of the experimental process.

Step 1: Pre-Handling Preparation

  • Area Designation: Confirm that all handling of solid this compound will take place within a certified chemical fume hood to control potential respiratory exposure.[4]

  • PPE Inspection: Don the complete PPE ensemble as described above. Meticulously inspect each component for damage.[6]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers) is inside the fume hood to minimize movement in and out of the controlled area.

Step 2: Aliquoting and Handling

  • Container Management: Before opening, allow the reagent container to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation.

  • Dispensing Solid: Open the container within the fume hood. Use a dedicated spatula to carefully transfer the solid material. Avoid any actions that could generate dust.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using an inert absorbent material.[9]

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the spatula and any surfaces with a suitable solvent, collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.[3][4]

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.[4][11]

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses used for decontamination, must be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[3]

  • Final Disposal: All waste containers must be sealed, stored in a designated secondary containment area, and disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[4][10][11]

Workflow for Safe Handling

The following diagram outlines the critical path for safely handling this compound, from initial preparation to final disposal.

G Workflow: Safe Handling of this compound prep Step 1: Preparation - Verify Fume Hood Operation - Inspect & Don Full PPE - Prepare Workspace handle Step 2: Handling - Equilibrate Reagent - Dispense Solid Carefully - Minimize Dust Generation prep->handle Proceed to Handling cleanup Step 3: Post-Handling - Decontaminate Surfaces - Clean Equipment - Segregate Waste handle->cleanup Experiment Finished dispose Step 4: Disposal & Doffing - Seal Hazardous Waste - Doff PPE Correctly - Wash Hands Thoroughly cleanup->dispose Area Clear end_point Procedure Complete dispose->end_point Final Step

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.